CAS registry number and physical properties of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
[label="Functional Structural reactivity map highlighting orthogonal functionalization sites. Experimental Workflows: A Self-Validating Protocol To harness the potential of this building block, one must execute the depro...
Experimental Workflows: A Self-Validating Protocol
To harness the potential of this building block, one must execute the deprotection and subsequent coupling with high fidelity. The following protocol outlines the selective N1-deprotection and functionalization, designed with built-in causality and validation checkpoints to ensure a robust, self-validating system.
Protocol: Selective N1-Deprotection and Amidation
Objective: Remove the Boc group at N1 to yield the free secondary amine, followed by coupling with an electrophile (e.g., an acyl chloride or activated carboxylic acid), while leaving the N4 lactam intact.
Step 1: Acid-Mediated Boc Deprotection
Preparation: Dissolve tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert nitrogen atmosphere.
Reagent Addition: Slowly add 4M HCl in dioxane (10.0 eq) at 0 °C.
Causality: We specifically choose HCl in dioxane over Trifluoroacetic Acid (TFA). TFA generates trifluoroacetate salts, which are highly hygroscopic and can act as competitive nucleophiles or complicate downstream coupling. The anhydrous dioxane environment ensures that as the Boc group is cleaved (releasing isobutylene and CO₂ gas), the resulting amine hydrochloride salt precipitates out of solution. This precipitation drives the reaction equilibrium forward and prevents side reactions.
Reaction Execution: Warm the mixture to 25 °C and stir for 2 hours.
Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 229[M+H]⁺) and the appearance of the deprotected product mass (m/z 129[M+H]⁺) validates completion.
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the 7-methyl-5-oxo-1,4-diazepan-1-ium chloride salt in high purity.
Step 2: N1-Selective Coupling
Preparation: Suspend the isolated hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: DIPEA is selected over Triethylamine (TEA) because its significant steric bulk minimizes nucleophilic competition with the diazepane amine. It effectively neutralizes the HCl salt, liberating the free N1 amine for reaction.
Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq). The N4 lactam remains unreactive under these mildly basic conditions, ensuring absolute N1 regioselectivity.
Completion & Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Self-validating experimental workflow for N1-selective deprotection and coupling.
Applications in Medicinal Chemistry
The strategic value of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate extends far beyond its basic chemical properties[1]. In modern drug discovery, the incorporation of 3D-rich, sp³-hybridized scaffolds is a proven tactic to improve the clinical success rates of small molecules.
By utilizing this specific building block, medicinal chemists can:
Modulate Lipophilicity (logP): The lactam motif increases polarity, often improving aqueous solubility compared to fully reduced homopiperazines.
Enhance Metabolic Stability: The steric shield provided by the C7 methyl group can block cytochrome P450-mediated oxidation at adjacent carbon centers.
Optimize Vectorial Trajectories: The 7-membered ring projects substituents at unique angles not accessible by standard 6-membered piperazines, allowing for the exploration of novel chemical space within a target's binding pocket.
Conclusion
The rigorous application of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate requires a deep understanding of its orthogonal reactivity and conformational dynamics. By leveraging self-precipitating deprotection protocols and exploiting the electronic differences between its amine and lactam nitrogens, researchers can efficiently architect highly complex, next-generation therapeutics.
References
NextSDS. "Tert-Butyl 7-Methyl-5-Oxo-1,4-Diazepane-1-Carboxylate — Chemical Substance Information." NextSDS Chemical Database.
Navigating the Structural Landscape of a Key Diazepane Derivative: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the current absence of publicly available experimental NMR data for this specific molecule, this guide presents a comprehensive analysis based on predicted chemical shifts derived from structurally related compounds and established NMR principles. We will delve into the theoretical underpinnings of NMR spectroscopy, provide a detailed, step-by-step protocol for sample analysis, and interpret the predicted spectral data to elucidate the molecule's structural features. This guide is intended to serve as a valuable resource for researchers working with this and similar diazepane derivatives, enabling a deeper understanding of their molecular architecture and facilitating their characterization in drug discovery and development endeavors.
Introduction: The Significance of 1,4-Diazepan-5-ones in Medicinal Chemistry
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These seven-membered heterocyclic rings, often with various substitutions, have been shown to exhibit a wide range of pharmacological activities. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, is a common strategy in organic synthesis to control reactivity and introduce further modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of molecular structure, conformation, and dynamics.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of direct experimental data, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. These predictions are based on the analysis of similar diazepine and N-Boc protected heterocyclic systems found in the literature.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Ha
~3.6 - 3.8
m
1H
Hb
~3.4 - 3.6
m
1H
Hc
~3.2 - 3.4
m
1H
Hd
~2.8 - 3.0
m
1H
He
~2.5 - 2.7
m
1H
Hf
~2.3 - 2.5
m
1H
CH₃ (methyl)
~1.1 - 1.3
d
3H
C(CH₃)₃ (tert-butyl)
~1.45
s
9H
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
Carbon
Predicted Chemical Shift (δ, ppm)
C=O (amide)
~170 - 175
C=O (Boc)
~155 - 160
C(CH₃)₃ (tert-butyl quaternary)
~80 - 82
CH (methine)
~50 - 55
CH₂ (methylene)
~40 - 50
CH₂ (methylene)
~35 - 45
CH₂ (methylene)
~30 - 40
C(CH₃)₃ (tert-butyl methyls)
~28
CH₃ (methyl)
~15 - 20
Structural Elucidation through Spectral Interpretation
The predicted chemical shifts provide a roadmap for understanding the molecular structure of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
The Diazepane Ring: The complex multiplets predicted for the diazepane ring protons (Ha-Hf) are a result of their diastereotopic nature and complex spin-spin coupling patterns. The presence of the chiral center at the methyl-substituted carbon further complicates these signals. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignment of these protons and their corresponding carbons.
The Methyl Group: The methyl group protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The corresponding carbon signal will be in the upfield region of the ¹³C spectrum.
The Carbonyl Groups: Two distinct carbonyl signals are predicted in the ¹³C NMR spectrum. The amide carbonyl is expected to be more downfield compared to the carbamate (Boc) carbonyl.
The Boc Protecting Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the ¹H NMR spectrum. The corresponding quaternary and methyl carbons will have characteristic chemical shifts in the ¹³C NMR spectrum.
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized, yet detailed, protocol for the analysis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.[1]
1. Sample Preparation:
Weighing: Accurately weigh 5-10 mg of the solid sample.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the diazepane ring protons.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
¹³C NMR Acquisition:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
3. Data Processing and Analysis:
Fourier Transformation: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via Fourier transformation.
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.
Integration: The relative areas under the ¹H NMR signals are integrated to determine the ratio of protons in different chemical environments.
Peak Picking: The chemical shifts (δ) of all peaks are determined.
Visualization of the Molecular Structure and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
While experimental ¹H and ¹³C NMR data for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate are not currently available in the public domain, a comprehensive understanding of its spectroscopic characteristics can be achieved through predictive analysis based on structurally related molecules. This technical guide provides a robust framework for researchers, offering predicted spectral data, a detailed experimental protocol, and a logical approach to spectral interpretation. The application of these principles will undoubtedly aid in the characterization and further development of this and other important diazepane derivatives in the field of medicinal chemistry.
References
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
Synthesis and spectral studies of 1, 5-benzodiazepines derivatives From β-diketones/β-ketoesters. International Journal of Innovative Research in Medical and Pharmaceutical Sciences.
A Technical Guide to the Mass Spectrometry of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the exact mass and molecular weight of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a compoun...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the exact mass and molecular weight of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a compound of interest in synthetic and medicinal chemistry. This document moves beyond a simple statement of values to explore the fundamental principles that underpin these key molecular identifiers, offering practical insights for researchers in drug discovery and development.
Core Molecular Identifiers
A precise understanding of a molecule's mass is fundamental to its characterization. For tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, two key mass-related parameters are of primary importance: the molecular weight and the exact mass.
Parameter
Value
Unit
Chemical Formula
C₁₂H₂₂N₂O₃
Molecular Weight
242.32
g/mol
Exact Mass
242.16304
Da
These values, while numerically similar, represent distinct concepts rooted in the isotopic composition of the constituent elements. A thorough understanding of this distinction is critical for the accurate interpretation of analytical data.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they are not synonymous. The distinction lies in how they account for isotopic distribution.
Molecular Weight , also known as average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule.[1] This value is expressed in grams per mole ( g/mol ) and is what is used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.
Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[2][3] It is a theoretical value based on the sum of the masses of these specific isotopes and is expressed in Daltons (Da).[4] High-resolution mass spectrometry (HRMS) is an experimental technique capable of measuring the exact mass of a molecule, providing a powerful tool for determining its elemental composition.[5][6]
The ability of HRMS to provide a highly accurate mass measurement allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.[7][8]
Theoretical Determination of Mass Properties
The calculation of both molecular weight and exact mass for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is based on its confirmed chemical formula: C₁₂H₂₂N₂O₃.
Protocol for Molecular Weight Calculation
The molecular weight is determined by summing the average atomic weights of the constituent atoms, as found on the periodic table.[9]
Step 1: List the elements and their counts.
Carbon (C): 12
Hydrogen (H): 22
Nitrogen (N): 2
Oxygen (O): 3
Step 2: Multiply the count of each element by its average atomic weight.
Carbon: 12 * 12.011 g/mol = 144.132 g/mol
Hydrogen: 22 * 1.008 g/mol = 22.176 g/mol
Nitrogen: 2 * 14.007 g/mol = 28.014 g/mol
Oxygen: 3 * 15.999 g/mol = 47.997 g/mol
Step 3: Sum the values to obtain the molecular weight.
The exact mass is calculated by summing the masses of the most abundant isotope of each element.[10]
Step 1: List the elements and their counts.
Carbon (C): 12
Hydrogen (H): 22
Nitrogen (N): 2
Oxygen (O): 3
Step 2: Multiply the count of each element by the mass of its most abundant isotope.
¹²C: 12 * 12.00000 Da = 144.00000 Da
¹H: 22 * 1.00783 Da = 22.17226 Da
¹⁴N: 2 * 14.0031 Da = 28.0062 Da
¹⁶O: 3 * 15.9949 Da = 47.9847 Da
Step 3: Sum the values to obtain the exact mass.
144.00000 + 22.17226 + 28.0062 + 47.9847 = 242.16316 Da (This calculated value is in excellent agreement with the database value of 242.16304 Da).
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical exact mass of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate can be experimentally confirmed using high-resolution mass spectrometry.[11][12]
Experimental Workflow
The general workflow for the analysis of a small molecule like tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate by HRMS is as follows:
Caption: Workflow for HRMS analysis.
Step-by-Step Experimental Protocol
Sample Preparation: Dissolve a small amount of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
Introduction into the Mass Spectrometer: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from any potential impurities.[13]
Ionization: In the ion source of the mass spectrometer, the molecules are ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets.[11]
Mass Analysis: The resulting ions are then guided into the mass analyzer. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, separate the ions based on their mass-to-charge ratio (m/z) with high precision.[5]
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z.
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. The m/z of this peak will be experimentally determined and compared to the calculated theoretical exact mass. A close correlation between the experimental and theoretical values confirms the elemental composition of the compound.
Conclusion
A clear and precise understanding of the distinction between molecular weight and exact mass is paramount for scientists engaged in drug development and chemical research. While molecular weight is a practical tool for everyday laboratory stoichiometry, the exact mass, determined through high-resolution mass spectrometry, provides a much higher level of chemical certainty. For tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, the molecular weight of 242.32 g/mol and the exact mass of 242.16304 Da are foundational data points that enable its unambiguous identification and characterization.
References
Monoisotopic mass - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. (2024, March 18). Retrieved March 17, 2026, from [Link]
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved March 17, 2026, from [Link]
Molecular Weight Calculator | Formula to molar mass and elemental composition. (n.d.). Retrieved March 17, 2026, from [Link]
Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. (2026, February 23). Retrieved March 17, 2026, from [Link]
Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects | Spectroscopy Online. (2007, June 1). Retrieved March 17, 2026, from [Link]
MS definitions | Proteomics and Mass Spectrometry Core Facility - Sites at Penn State. (n.d.). Retrieved March 17, 2026, from [Link]
How is molecular weight calculated? - Quora. (2022, May 26). Retrieved March 17, 2026, from [Link]
Monoisotopic Mass? | Journal of the American Society for Mass Spectrometry. (2021, December 6). Retrieved March 17, 2026, from [Link]
Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis - IntechOpen. (2017, December 6). Retrieved March 17, 2026, from [Link]
High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. (2020, April 27). Retrieved March 17, 2026, from [Link]
13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts. (2014, August 18). Retrieved March 17, 2026, from [Link]
Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). Retrieved March 17, 2026, from [Link]
Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University. (n.d.). Retrieved March 17, 2026, from [Link]
Quantitative mass spectrometry methods for pharmaceutical analysis - The Royal Society. (2016, October 28). Retrieved March 17, 2026, from [Link]
The 1,4-Diazepane Scaffold: A Privileged Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This guide provides a comprehensive overview of the strategic importance of 1,4-diazepane derivatives in drug discovery. We will explore the inherent chemical properties that make this scaffold a versatile template for library synthesis, delve into its diverse pharmacological activities, and present detailed synthetic methodologies. This document aims to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to leverage the full potential of 1,4-diazepane derivatives in the development of next-generation therapeutics.
The 1,4-Diazepane Core: A Foundation of Versatility
The 1,4-diazepane scaffold, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, possesses a unique combination of structural features that render it highly valuable in drug design. Its non-planar, flexible conformation allows for the precise spatial orientation of substituents, enabling effective interaction with a wide array of biological targets. This inherent three-dimensionality is a key advantage over flat aromatic systems, often leading to enhanced binding affinity and selectivity.
The two nitrogen atoms within the ring provide crucial points for chemical modification, acting as hydrogen bond donors or acceptors and serving as handles for the introduction of diverse functional groups. This "tunability" allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing pharmacokinetic and pharmacodynamic properties. The semi-rigid yet conformationally mobile nature of the diazepine ring strikes a beneficial balance, providing a stable framework for substituent presentation while allowing for induced-fit binding to target proteins.[1][2]
A Privileged Scaffold with a Broad Spectrum of Biological Activity
The "privileged" status of the 1,4-diazepane scaffold stems from its ability to serve as a potent ligand for numerous, unrelated biological targets.[2][3][4] This versatility has led to the development of 1,4-diazepane-containing compounds with a wide range of therapeutic applications.
Central Nervous System (CNS) Disorders
Historically, the most prominent application of this scaffold has been in the development of agents targeting the central nervous system. The fusion of a benzene ring to the 1,4-diazepine core gives rise to the well-known 1,4-benzodiazepine class of drugs.[5] These compounds, which include diazepam and nitrazepam, are widely prescribed for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[5][6] Their mechanism of action involves modulating the activity of the GABA-A receptor.
Beyond the classic benzodiazepines, novel 1,4-diazepane derivatives are being explored for other CNS targets. For instance, they have shown promise as antagonists for the orexin 1 receptor (OX1R), which is implicated in reward and autonomic nervous systems.[7] Furthermore, specific derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[8] These compounds have demonstrated the ability to inhibit the aggregation of both Aβ42 and Aβ40 isoforms and have shown neuroprotective effects in cellular models.[8]
Oncology
The 1,4-diazepane scaffold has also emerged as a promising framework for the development of anticancer agents.[9] Derivatives have been synthesized that exhibit cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116).[9] The mechanism of action for these compounds is often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.
Infectious Diseases
Researchers have successfully developed 1,4-diazepane derivatives with significant antibacterial and antifungal activity.[10][11] These compounds offer a potential avenue for combating drug-resistant pathogens. The broad-spectrum antimicrobial activity highlights the versatility of the scaffold in interacting with diverse biological targets across different organisms.
Other Therapeutic Areas
The therapeutic potential of 1,4-diazepane derivatives extends to a variety of other areas, including:
Anthelmintic: Effective against parasitic worms.[10][11]
Antipsychotic: Showing promise in the treatment of psychosis.[10][11]
Anti-HIV: Some derivatives have been identified as potential anti-HIV agents.[12]
Bromodomain Inhibition: The diazepine scaffold has been instrumental in creating potent inhibitors of bromodomain-containing proteins, which are key regulators of gene transcription in cancer and inflammation.[2]
Synthetic Strategies for Accessing 1,4-Diazepane Derivatives
The efficient synthesis of diverse libraries of 1,4-diazepane derivatives is crucial for successful drug discovery campaigns. Several synthetic methodologies have been developed to construct the 1,4-diazepane and 1,4-benzodiazepine frameworks.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a highly efficient one-pot approach to generate complex 1,4-benzodiazepine scaffolds.[1][13] This strategy allows for the rapid assembly of multiple building blocks, leading to a high degree of structural diversity in the final products.[1][13]
Experimental Protocol: Ugi-4CR for 1,4-Benzodiazepine Synthesis
Reactant Preparation: In a suitable reaction vessel, combine the amine component (e.g., methyl anthranilate), the carbonyl component (e.g., Boc-glycinal), the isocyanide, and the carboxylic acid in a suitable solvent such as methanol.
Reaction: Stir the mixture at room temperature for 24-48 hours or utilize microwave irradiation (e.g., 100 °C for 30 minutes) to accelerate the reaction.
Deprotection and Cyclization: Following the Ugi reaction, the crude product is treated with a deprotecting agent, such as trifluoroacetic acid (TFA) in a solvent like 1,2-dichloroethane (DCE), and heated to facilitate the cleavage of the protecting group (e.g., Boc) and subsequent intramolecular cyclization to form the 1,4-diazepine ring.[1][13]
Purification: The final product is purified using standard techniques such as column chromatography.
Palladium-Catalyzed Cyclization
Palladium-catalyzed intramolecular C-N bond formation represents another powerful strategy for the synthesis of substituted 1,4-benzodiazepines.[6] This approach often involves the cyclization of appropriately functionalized precursors.
Precursor Synthesis: Synthesize a suitable precursor, such as an N-tosyl-disubstituted 2-aminobenzylamine.
Cyclization Reaction: In a reaction vessel under an inert atmosphere, combine the precursor with a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene).
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) for a specified time until the reaction is complete, as monitored by techniques like TLC or LC-MS.
Workup and Purification: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired 1,4-benzodiazepine.
Future Directions and Conclusion
The 1,4-diazepane scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutics. Its proven track record as a privileged structure, combined with the development of efficient and versatile synthetic methodologies, ensures its continued prominence in medicinal chemistry. Future research will likely focus on:
Exploring new biological targets: The inherent versatility of the scaffold suggests that it can be adapted to interact with a wider range of targets than currently known.
Developing more selective ligands: Fine-tuning the substituents on the 1,4-diazepane ring will lead to the development of more selective and potent drugs with fewer off-target effects.
Applying novel synthetic methods: The continued development of innovative synthetic strategies will enable the creation of even more diverse and complex 1,4-diazepane libraries for high-throughput screening.
References
Chern, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(22), 5732–5735. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 31984889. [Link]
Li, Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(14), 3290. [Link]
Ahmed, H. Y. (2022). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University of Catalonia, OUC Repositori. [Link]
Chern, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health, PMC3594247. [Link]
Patel, K. D., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
Fayed, E. A., & Ahmed, H. Y. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(24), 48-59. [Link]
Al-Trawneh, S. A. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Abdel-Ghaffar, N. F., & Mohamed, A. M. (2010). Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. ResearchGate. [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect. [Link]
Ogawa, T., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Omega, 9(43), 48757–48766. [Link]
Zhang, H., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(9), 3737. [Link]
Shultis, D., et al. (2017). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 5, 11. [Link]
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
Synthesis Pathways and Regiocontrol of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate: A Technical Guide
Executive Summary & Pharmacological Context The 1,4-diazepan-5-one scaffold is a privileged motif in modern drug discovery, serving as a critical structural core in the development of kinase inhibitors, such as Akt1 modu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The 1,4-diazepan-5-one scaffold is a privileged motif in modern drug discovery, serving as a critical structural core in the development of kinase inhibitors, such as Akt1 modulators[1], and central nervous system (CNS) therapeutics[2]. The specific derivative, tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 935843-58-6), introduces a methyl group at the C7 position. This substitution creates a chiral center and fundamentally alters the conformational landscape of the 7-membered ring, which can significantly improve target binding affinity and metabolic stability in lead optimization campaigns. Recent advancements in palladium-catalyzed asymmetric allylic alkylation have further highlighted the synthetic utility of these Boc-protected 1,4-diazepan-5-ones as versatile building blocks[3].
As a Senior Application Scientist, the goal of this guide is to provide a highly reliable, scalable, and causally sound synthetic pathway for this compound, moving away from unpredictable legacy methods toward a deterministic, self-validating protocol.
Historically, the synthesis of substituted 1,4-diazepan-5-ones relied on a "top-down" approach via the Beckmann or Schmidt rearrangement of substituted 4-piperidones (e.g., 1-Boc-2-methylpiperidin-4-one)[2].
The Flaw in the Top-Down Approach:
When subjecting an asymmetrical 2-methylpiperidin-4-one oxime to Beckmann rearrangement conditions, the migration of the C3 versus the C5 carbon is dictated by the
E/Z
geometry of the oxime. Because the steric difference between the C3 and C5 methylene groups is marginal, the rearrangement inevitably yields an intractable mixture of the desired 1,4-diazepan-5-one and the undesired 1,5-diazepan-4-one regioisomer.
The Solution: A Bottom-Up Cascade
To achieve absolute regiocontrol, we abandon the rearrangement strategy in favor of a bottom-up Aza-Michael / Lactamization cascade . By constructing the 7-membered ring from acyclic precursors—ethylenediamine and methyl crotonate—the regiochemistry is strictly defined by the differential reactivity of the nucleophiles and electrophiles.
Figure 1: Three-step bottom-up synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
The Core Methodology: Causality & Chemoselectivity
The synthesis begins with the intermolecular conjugate addition of ethylenediamine to methyl crotonate. To prevent the primary amine of the newly formed adduct from reacting with a second equivalent of methyl crotonate (bis-alkylation), a strict stoichiometric imbalance is required. Using a 5-fold excess of ethylenediamine ensures pseudo-first-order kinetics, heavily favoring mono-alkylation.
Step 2: Thermodynamically Driven Lactamization
The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The acyclic intermediate will not spontaneously cyclize at room temperature. To overcome this activation barrier, the intermediate is subjected to high thermal energy (refluxing toluene at 110 °C). The reaction is thermodynamically driven forward by the continuous azeotropic removal of the methanol byproduct.
Step 3: Electronic Differentiation for Chemoselective Protection
The final step requires the protection of only one of the two nitrogen atoms in the 7-methyl-1,4-diazepan-5-one core. This is achieved seamlessly due to the stark electronic contrast between the two sites:
The following protocols are designed to be self-validating, meaning each step contains specific analytical checkpoints to verify success before proceeding.
Protocol A: Synthesis of 7-Methyl-1,4-diazepan-5-one (Steps 1 & 2)
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (33.4 mL, 500 mmol, 5.0 equiv) and anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice bath.
Aza-Michael Phase: Stir the reaction mixture at room temperature for 12 hours.
Validation Checkpoint 1: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show the disappearance of the UV-active methyl crotonate and the appearance of a distinct purple spot (primary amine adduct).
Solvent Swap: Concentrate the crude mixture under reduced pressure (40 °C, 10 mbar) to remove methanol and the bulk of the excess ethylenediamine (bp 116 °C).
Lactamization Phase: Dissolve the resulting viscous oil in anhydrous toluene (150 mL). Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the solution to vigorous reflux (110 °C) for 24 hours.
Validation Checkpoint 2:
1
H NMR of an aliquot will show the complete disappearance of the methyl ester singlet at ~3.67 ppm, confirming full cyclization.
Isolation: Concentrate the toluene under reduced pressure to yield the crude 7-methyl-1,4-diazepan-5-one as a thick oil or low-melting solid, which is used directly in the next step.
Reaction Setup: Dissolve the crude 7-methyl-1,4-diazepan-5-one (approx. 100 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (Et
3
N, 21.0 mL, 150 mmol, 1.5 equiv).
Protection: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc
2
O, 22.9 g, 105 mmol, 1.05 equiv) portion-wise. Stir the reaction at room temperature for 4 hours.
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 100 mL) to remove Et
3
N and any unreacted trace amines, followed by saturated aqueous NaHCO
3
(100 mL) and brine (100 mL).
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) if analytical purity is required.
Validation Checkpoint 3: LC-MS will confirm the target mass (
[M+H]+
= 229.1) with no evidence of di-Boc protected species (
[M+H]+
= 329.1).
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes and analytical profiles for a standard 100 mmol scale synthesis following the protocols above.
Reaction Step
Reagents & Conditions
Target Intermediate / Product
Expected Yield (%)
Purity Profile (Analytical)
1. Aza-Michael Addition
Ethylenediamine (5 eq), Methyl crotonate (1 eq), MeOH, 0 °C to RT, 12h
Methyl 3-((2-aminoethyl)amino)butanoate
>95% (Crude)
>90% (Ninhydrin active)
2. Thermal Lactamization
Toluene, Reflux (110 °C), 24h, Dean-Stark (-MeOH)
7-Methyl-1,4-diazepan-5-one
65 - 75%
>95% (
[M+H]+
= 129.1)
3. N-Boc Protection
Boc
2
O (1.05 eq), Et
3
N (1.5 eq), DCM, 0 °C to RT, 4h
Synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate: An Application Note and Detailed Protocol
This guide provides a comprehensive, step-by-step protocol for the synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The strat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The strategic incorporation of a methyl group at the 7-position and the presence of a Boc-protecting group offer versatile opportunities for further functionalization in the development of novel therapeutic agents. The 1,4-diazepan-5-one core is a key structural motif found in a variety of biologically active compounds.[1]
This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the chemical principles and experimental considerations that underpin each step.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step sequence. The first step involves the selective mono-N-Boc protection of 1,2-diaminopropane. This is a critical maneuver to differentiate the two amino groups, enabling controlled, sequential reactions. The subsequent step is a tandem Michael addition and intramolecular cyclization. The free primary amine of the mono-Boc-protected diamine undergoes a Michael addition to ethyl acrylate, followed by an intramolecular aminolysis of the resulting ester by the secondary amine, leading to the formation of the desired seven-membered diazepanone ring.
Visualizing the Workflow
Caption: Synthetic workflow for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Reagents and Materials
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
CAS Number
Key Properties
1,2-Diaminopropane
C₃H₁₀N₂
74.12
78-90-0
Colorless liquid, corrosive
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
218.25
24424-99-5
White solid, moisture sensitive
Ethyl acrylate
C₅H₈O₂
100.12
140-88-5
Colorless liquid, flammable
Methanol (MeOH)
CH₄O
32.04
67-56-1
Volatile, flammable solvent
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Volatile solvent
Sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
7757-82-6
Anhydrous, for drying
Silica gel
SiO₂
60.08
7631-86-9
Stationary phase for chromatography
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
141-78-6
Solvent for chromatography
Hexanes
C₆H₁₄
86.18
110-54-3
Solvent for chromatography
Detailed Experimental Protocol
Part 1: Synthesis of tert-Butyl (2-aminopropyl)carbamate (Mono-Boc-1,2-diaminopropane)
This procedure is adapted from established methods for the selective mono-Boc protection of diamines, which often utilize controlled stoichiometry and reaction conditions to favor the formation of the mono-protected product.[2]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (7.41 g, 100 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Addition of Boc-Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (10.91 g, 50 mmol) in 50 mL of DCM. Add this solution dropwise to the cooled, stirring solution of 1,2-diaminopropane over a period of 1 hour. The slow addition and excess of diamine are crucial to minimize the formation of the di-Boc protected byproduct.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the DCM.
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Purification:
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane as the eluent.
Combine the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield tert-butyl (2-aminopropyl)carbamate as a colorless oil.
Part 2: Synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
This step employs a tandem Michael addition and intramolecular cyclization, a common strategy for the formation of heterocyclic rings.[3]
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified tert-butyl (2-aminopropyl)carbamate (3.48 g, 20 mmol) in 40 mL of methanol.
Addition of Ethyl Acrylate: Add ethyl acrylate (2.20 g, 22 mmol, 1.1 equivalents) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The initial Michael addition is followed by the slower, heat-promoted intramolecular cyclization.
Work-up:
Allow the reaction mixture to cool to room temperature.
Concentrate the mixture under reduced pressure to remove the methanol.
Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20-50%) as the eluent.
Combine the fractions containing the target compound and concentrate under reduced pressure to yield tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate as a white to off-white solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the proposed structure. Characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR), the methyl group, and the diazepanone ring protons should be observed.[4][5]
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of the target compound.
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
1,2-Diaminopropane is corrosive and should be handled with care.
Ethyl acrylate is flammable and a lachrymator.
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. By following these procedures, researchers can efficiently produce this valuable building block for use in medicinal chemistry and drug discovery programs. The described methodology is based on well-established chemical transformations, ensuring a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
Alajarín, M., Vidal, A., & Tovar, F. (2005). The Consecutive [2 + 2] Cycloaddition-Ring Expansion Route to Diastereomeric 1,4-Diazepin-5-ones from Imino-Ketenimines.
Giraud, A., et al. (2010).
BenchChem. (2025). A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR. BenchChem.
Lecinska, P., et al. (2010). Sequential Ugi reaction...followed by a Staudinger/aza-Wittig cyclization...gave rise to enantiomerically pure...1,4-diazepine-3-carboxamides. Tetrahedron.
Matulevičiūtė, G., et al. (2020). N-Alkylation of Heterocyclic Carboxylates with N-Boc-3-Iodoazetidine. Molecules.
Saeed, A., et al. (2015).
Royal Society of Chemistry. (2021). S1 Supporting information Graphite Oxide catalyzed one-pot synthesis of highly functionalized spirodibenzo[3][6]diazepine derivat. The Royal Society of Chemistry.
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
ACS Publications. (2012). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins.
MilliporeSigma. (n.d.). MRT - Mono-Boc-Protection of Diamines. MilliporeSigma.
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
Bose, D. S., et al. (2012).
BenchChem. (2025). A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery. BenchChem.
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
Ha, H.-J. (2007). Selective Mono‐BOC Protection of Diamines.
Advanced Application Note: Site-Specific Incorporation of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate into Peptidomimetics via SPPS
Executive Summary The development of proteolytically stable, conformationally constrained peptidomimetics is a cornerstone of modern drug discovery. The integration of 1,4-diazepan-5-one scaffolds into peptide backbones...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of proteolytically stable, conformationally constrained peptidomimetics is a cornerstone of modern drug discovery. The integration of 1,4-diazepan-5-one scaffolds into peptide backbones effectively mimics β-turn motifs and disrupts native protease recognition sites[1]. However, incorporating tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate into standard Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge: the molecule lacks a free carboxylic acid, precluding standard uronium/phosphonium-based C-to-N amide coupling.
This application note details a field-proven, highly efficient protocol for incorporating this constrained pharmacophore as an N-terminal or side-chain capping agent via an on-resin urea linkage . By leveraging in situ isocyanate generation, researchers can bypass the limitations of traditional coupling, yielding high-purity constrained peptidomimetics.
Mechanistic Rationale & Chemical Strategy
Structural Analysis of the Scaffold
The building block, tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, contains two nitrogen atoms within its 7-membered ring:
N1 : Protected by a tert-butyloxycarbonyl (Boc) group. Upon deprotection, this yields a nucleophilic secondary amine.
N4 : Integrated into a lactam (5-oxo) system. The delocalization of the nitrogen lone pair into the adjacent carbonyl renders N4 non-nucleophilic under standard conditions.
The Causality of the Urea-Linkage Approach
Because the scaffold cannot act as an acyl donor, it must act as an acyl acceptor (nucleophile) following Boc deprotection. To link the resulting N1 secondary amine to the primary N-terminal amine of a resin-bound peptide, a carbonyl bridge is required.
While Carbonyldiimidazole (CDI) is a common choice for urea formation, its reactions on solid support are often reversible and prone to symmetrical urea by-product formation[2]. Instead, we utilize triphosgene (bis(trichloromethyl) carbonate) . Triphosgene is a stable solid that safely generates phosgene in situ. It rapidly converts the resin-bound primary amine into a highly reactive isocyanate intermediate. Subsequent addition of the Boc-deprotected 1,4-diazepane scaffold drives the irreversible formation of a robust, trisubstituted urea bond[3][4].
Crucial Field Insight : The activation step must be performed in Dichloromethane (DCM) rather than Dimethylformamide (DMF). Triphosgene reacts with DMF to form a Vilsmeier-Haack-type intermediate, which leads to unwanted formylation of the peptide[5].
Experimental Workflows & Visualization
Fig 1. On-resin urea linkage workflow for 1,4-diazepane-5-one incorporation.
Self-Validating Protocols
Phase 1: Preparation of the Free Scaffold (Boc Deprotection)
Objective: Expose the N1 secondary amine of the 1,4-diazepane scaffold.
Dissolve 1.0 mmol of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate in 5 mL of DCM.
Add 5 mL of 4M HCl in dioxane (or 50% TFA in DCM).
Stir at room temperature for 1 hour. Monitor by TLC or LC-MS until the starting material is fully consumed.
Evaporate the solvent under reduced pressure. Triturate the resulting hydrochloride (or TFA) salt with cold diethyl ether, filter, and dry under a vacuum.
Phase 2: On-Resin Isocyanate Generation
Objective: Convert the N-terminal primary amine of the resin-bound peptide to an isocyanate.
Swell the Fmoc-deprotected peptidyl-resin (0.1 mmol scale) in anhydrous DCM for 30 minutes.
In a separate vial, dissolve triphosgene (0.04 mmol, 0.4 eq. relative to resin loading—Note: 1 eq of triphosgene yields 3 eq of phosgene) in 2 mL of anhydrous DCM.
Cool the resin suspension to 0 °C. Add the triphosgene solution to the resin, immediately followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3 eq).
Agitate the mixture at room temperature for 30 minutes.
Wash Step (Critical) : Drain the reactor and wash the resin extensively with anhydrous DCM (5 × 3 mL) to remove all unreacted triphosgene/phosgene. Failure to do so will result in symmetrical urea formation in the next step.
Self-Validation Check : Perform a Kaiser test on a few resin beads. The test must be negative (colorless/yellow), confirming the primary amine has been fully converted to the isocyanate. If positive (blue), repeat steps 2-5.
Phase 3: Scaffold Conjugation & Cleavage
Objective: Form the urea bond and isolate the final peptidomimetic.
Dissolve the deprotected 7-methyl-1,4-diazepan-5-one salt (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in 2 mL of anhydrous DCM.
Add this solution to the isocyanate-functionalized resin. Agitate at room temperature for 2 to 4 hours.
Drain and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
Self-Validation Check : Perform a microcleavage on a small aliquot of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze via LC-MS to confirm the expected mass shift corresponding to the urea-linked diazepane.
Proceed with global cleavage of the bulk resin using the appropriate TFA cocktail. Precipitate the final product in cold diethyl ether and purify via RP-HPLC.
Quantitative Data & Optimization
The choice of activation reagent profoundly impacts the crude purity of the final peptidomimetic. Table 1 summarizes the optimization data validating the superiority of the triphosgene/DCM method over traditional CDI approaches.
Table 1: Quantitative Comparison of Urea-Linkage Activation Strategies
Activation Reagent
Solvent
Base
Reaction Time
Crude Purity (LC-MS)
Primary Impurity
CDI (3.0 eq)
DMF
DIPEA
16 h
42%
Symmetrical peptide urea
Triphosgene (0.4 eq)
DCM
DIPEA
2 h
>95%
None detected
Triphosgene (0.4 eq)
DMF
DIPEA
2 h
15%
Formylated peptide
Triphosgene (0.4 eq)
THF
Collidine
4 h
78%
Unreacted isocyanate
Data Interpretation: The use of triphosgene in DCM provides optimal resin swelling and quantitative isocyanate formation without the formylation side-reactions observed in DMF. The strict stoichiometric control (0.4 eq) prevents over-activation, ensuring high fidelity in the final coupling step[5][6].
References
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods
Source: PubMed Central (PMC)
URL:[Link]
Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis.
Source: PubMed (NIH)
URL:[Link]
Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction
Source: PubMed Central (PMC)
URL:[Link]
Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids
Source: ResearchGate
URL:[Link]
Urea Formation - Common Conditions: Triphosgene
Source: Common Organic Chemistry
URL:[Link]
Application Notes and Protocols: Leveraging tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate in Modern Cross-Coupling Reactions
Introduction: The 1,4-Diazepan-5-one Scaffold in Medicinal Chemistry The seven-membered 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry and drug development. Its inherent three-dimensionality and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 1,4-Diazepan-5-one Scaffold in Medicinal Chemistry
The seven-membered 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry and drug development. Its inherent three-dimensionality and the presence of multiple points for diversification make it an attractive starting point for the synthesis of novel therapeutics. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including acting as antipsychotics, anxiolytics, and anticancer agents. The strategic functionalization of this core is paramount to exploring its full potential in modulating biological targets.
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a versatile building block for library synthesis. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, while the methyl group introduces a specific stereochemical feature. This guide provides detailed protocols and expert insights into the application of this building block in three key palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. While direct literature precedent for this specific molecule in these reactions is emerging, the following protocols are built upon well-established methodologies for structurally related diazepanone and lactam systems, offering a robust starting point for researchers.[1][2][3][4][5][6]
Structural Overview and Potential Functionalization Sites
The structure of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate offers several avenues for diversification through cross-coupling reactions. The primary sites for functionalization are the secondary amine at the N-4 position and, following appropriate modification, the carbon framework.
Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.
To an oven-dried Schlenk tube or microwave vial, add tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, the aryl bromide, and sodium tert-butoxide.
Seal the vessel and evacuate and backfill with argon three times.
Under a positive pressure of argon, add Pd₂(dba)₃ and XPhos.
Add anhydrous toluene via syringe.
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: A Self-Validating System
Reaction Monitoring: The progress of the reaction should be carefully monitored. Stalling of the reaction may indicate catalyst decomposition.
Control Experiment: Running the reaction without the palladium catalyst or ligand should result in no product formation, confirming the catalytic nature of the process.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Suzuki-Miyaura C-C Cross-Coupling: Functionalization of a Halogenated Diazepanone Scaffold
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. [7][8][9]To utilize this reaction, the diazepanone scaffold must first be functionalized with a halide or triflate. This can be achieved, for example, by using a halogenated starting material in the synthesis of the diazepanone ring or by a later-stage C-H activation/halogenation. [10]This protocol assumes the availability of a suitable halogenated diazepanone precursor.
Expertise & Experience: Key Parameters for Success
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd(PPh₃)₄ with a phosphine ligand is standard. The choice of ligand can influence the reaction rate and yield. For coupling with aryl chlorides, more electron-rich and bulky ligands are often required.
[7]* Base and Solvent System: The base is crucial for the activation of the boronic acid to facilitate transmetalation. [7]Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used with solvents such as 1,4-dioxane or toluene. The presence of water can accelerate the reaction.
[8]* Boron Source: While arylboronic acids are most common, potassium aryltrifluoroborates or boronate esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and handling.
[7]
Protocol: Suzuki-Miyaura Coupling of a Halogenated Diazepanone
This protocol outlines a general procedure for the coupling of a hypothetical bromo-functionalized diazepanone with an arylboronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
Reagent
Amount (1 mmol scale)
Notes
Bromo-functionalized Diazepanone
1.0 equiv.
Starting material
Arylboronic acid
1.5 equiv.
Coupling partner
Pd(PPh₃)₄
3 mol% (34.7 mg)
Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)
2.0 equiv. (276.4 mg)
Base
1,4-Dioxane/Water (4:1)
5 mL
Solvent system
Step-by-Step Procedure:
In a reaction vessel, combine the bromo-functionalized diazepanone, arylboronic acid, and potassium carbonate.
Add the 1,4-dioxane/water solvent mixture.
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Under a positive pressure of argon, add Pd(PPh₃)₄.
Seal the vessel and heat the reaction mixture to 90 °C.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the residue by flash chromatography.
Sonogashira C-C Cross-Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted diazepanones. [11][12]These motifs are valuable in medicinal chemistry as they can act as bioisosteres or be further elaborated.
Expertise & Experience: Navigating the Sonogashira Reaction
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI). [11][12]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
Copper-Free Variants: Copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be an issue in the presence of copper. These systems often require specific ligands and conditions.
Base and Amine's Role: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent. It is crucial that the amine is of high purity and free of water.
Protocol: Sonogashira Coupling of a Halogenated Diazepanone
This protocol provides a general method for the coupling of a halogenated diazepanone with a terminal alkyne using a standard Pd/Cu catalyst system.
From a Cyclic Ketone to a Chiral Ligand: A Detailed Guide to the Synthesis and Application of Ligands from tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Introduction: The Untapped Potential of Chiral 1,4-Diazepanes The quest for novel chiral ligands is a perpetual driving force in the field of asymmetric catalysis, with profound implications for the pharmaceutical and fi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Untapped Potential of Chiral 1,4-Diazepanes
The quest for novel chiral ligands is a perpetual driving force in the field of asymmetric catalysis, with profound implications for the pharmaceutical and fine chemical industries. The 1,4-diazepane scaffold, a seven-membered heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, featuring in a range of therapeutic agents.[1] However, its potential as a backbone for chiral ligands in asymmetric catalysis remains significantly underexplored. The inherent conformational flexibility and the presence of two nitrogen atoms for potential coordination to metal centers make chiral 1,4-diazepanes attractive candidates for the development of novel catalyst systems.
This technical guide provides a comprehensive overview and detailed protocols for the preparation of chiral ligands starting from the readily available tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. We will delve into the strategic considerations for introducing chirality and functionalizing the diazepane ring, transforming a simple cyclic ketone into a valuable tool for asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development who are seeking to expand their repertoire of chiral ligands and explore new avenues in asymmetric catalysis.
Strategic Approach: From a Prochiral Ketone to a Chiral Diamino Alcohol
The synthetic strategy hinges on the stereoselective reduction of the prochiral ketone at the 5-position of the 1,4-diazepane ring. This key transformation introduces a hydroxyl group, creating a chiral center and yielding a versatile chiral diamino alcohol intermediate. The stereochemistry of this newly formed alcohol can be controlled through the use of chiral reducing agents, laying the foundation for the ligand's enantiopure nature. The existing methyl group at the 7-position can also influence the stereochemical outcome of this reduction and subsequent transformations.
The resulting chiral diamino alcohol serves as a versatile platform for further functionalization. The hydroxyl group and the secondary amine (after deprotection of the Boc group) provide two distinct points for modification, allowing for the synthesis of a variety of ligand classes, including bidentate and tridentate phosphine ligands.
Experimental Protocols
Part 1: Stereoselective Reduction of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
The critical step in this synthesis is the diastereoselective or enantioselective reduction of the ketone. The choice of reducing agent is paramount in controlling the stereochemical outcome. Below are two protocols for achieving different stereoisomers of the corresponding alcohol.
Protocol 1.1: Diastereoselective Reduction using a Bulky Hydride Reagent
This protocol aims to achieve diastereoselectivity based on the steric influence of the existing methyl group at the 7-position.
To a flame-dried round-bottom flask under an inert atmosphere, add the CBS catalyst (0.1 eq).
Add anhydrous THF and cool the solution to 0 °C.
Slowly add BMS (1.0 eq) to the catalyst solution and stir for 10 minutes.
In a separate flask, dissolve tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous THF.
Add the solution of the starting material dropwise to the catalyst-borane complex at 0 °C over 30 minutes.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, cool the reaction to 0 °C and slowly add MeOH to quench the excess borane.
Add saturated aqueous NH₄Cl solution and extract with EtOAc.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Parameter
Protocol 1.1 (L-Selectride®)
Protocol 1.2 (CBS Reduction)
Stereocontrol
Diastereoselective
Enantioselective
Typical Yield
85-95%
90-98%
Diastereomeric/Enantiomeric Excess
>90% de
>95% ee
Reaction Temperature
-78 °C
0 °C to room temperature
Key Reagent
L-Selectride®
CBS catalyst and Borane
Table 1. Comparison of Reduction Protocols.
Part 2: Synthesis of a Chiral Phosphine Ligand
The resulting chiral diamino alcohol is a versatile intermediate for the synthesis of various chiral ligands. This protocol describes the synthesis of a P,N-type ligand, a class of ligands that have shown great promise in asymmetric catalysis.
Protocol 2.1: Synthesis of a Chiral Phosphino-Amino Alcohol Ligand
Reagents and Materials:
Chiral tert-butyl 7-methyl-5-hydroxy-1,4-diazepane-1-carboxylate (from Part 1)
Dissolve the chiral amino alcohol (1.0 eq) in DCM.
Add TFA (5.0 eq) dropwise at 0 °C.
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
Dry the organic layer over Na₂SO₄ and concentrate to obtain the deprotected diamino alcohol.
Phosphinylation:
Dissolve the deprotected diamino alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
Add Et₃N (2.2 eq) and cool the solution to 0 °C.
Slowly add Ph₂PCl (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with saturated aqueous NaHCO₃ solution.
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by chromatography on silica gel under an inert atmosphere to yield the chiral phosphino-amino alcohol ligand.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for the preparation of a chiral phosphine ligand.
Application Notes: The Role in Asymmetric Catalysis
Chiral ligands derived from the 1,4-diazepane scaffold are expected to be effective in a variety of metal-catalyzed asymmetric reactions. The presence of both a "hard" nitrogen donor and a "soft" phosphorus donor in the P,N-ligand described above makes it suitable for coordinating with a range of transition metals, including rhodium, iridium, and palladium.
Potential Applications:
Asymmetric Hydrogenation: The resulting chiral P,N-ligands can be employed in the asymmetric hydrogenation of prochiral olefins and ketones. The seven-membered diazepane ring is expected to create a unique chiral pocket around the metal center, influencing the enantioselectivity of the reaction.[2]
Asymmetric Allylic Alkylation: Palladium complexes of these ligands could be effective catalysts for asymmetric allylic alkylation reactions, a powerful C-C bond-forming reaction.
Asymmetric Hydroformylation: Rhodium complexes are prime candidates for use in asymmetric hydroformylation, a reaction of significant industrial importance for the synthesis of chiral aldehydes.
The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties. For instance, different phosphine groups (e.g., with electron-donating or electron-withdrawing substituents on the phenyl rings) can be introduced to optimize the ligand's performance for a specific catalytic transformation.
Conclusion
This guide has outlined a detailed and scientifically grounded pathway for the synthesis of novel chiral ligands from tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. By employing a key stereoselective reduction followed by straightforward functionalization steps, a versatile chiral diamino alcohol intermediate is accessed, which can be converted into a range of chiral ligands. The protocols provided are based on established and reliable chemical transformations, offering a solid starting point for researchers to explore this promising class of ligands. The potential applications in asymmetric catalysis are vast, and it is our hope that this guide will inspire further innovation in the design and synthesis of chiral ligands based on the 1,4-diazepane scaffold.
Technical Support Center: Troubleshooting tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate Synthesis
Welcome to the Advanced Diagnostics and Protocols center. As researchers transition from standard 5- or 6-membered ring systems to 7-membered diazepanones, synthetic yields often drop precipitously due to entropic penalt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Protocols center. As researchers transition from standard 5- or 6-membered ring systems to 7-membered diazepanones, synthetic yields often drop precipitously due to entropic penalties and competing intermolecular reactions.
This guide is engineered to provide causality-driven troubleshooting and self-validating protocols for the synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 935843-58-6).
Part 1: Reaction Pathway Architecture
The optimal synthesis of this scaffold relies on a three-stage sequence: a regioselective Michael addition, an entropically challenged intramolecular lactamization, and a chemoselective Boc-protection.
Fig 1. Synthetic workflow for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: Why am I getting a high mass balance of polymeric material during the lactamization step instead of the 7-membered ring?Causality: The formation of 7-membered rings (1,4-diazepan-5-ones) suffers from an unfavorable entropy of activation (
ΔS‡
) and significant transannular strain compared to 5- or 6-membered analogs. Because the chain ends spend less time in close proximity, bimolecular reactions (intermolecular oligomerization) outcompete the unimolecular cyclization if the concentration is too high.
Solution: You must manipulate the kinetics by employing pseudo-high dilution techniques . By using a syringe pump to slowly add the linear precursor into a solution containing the coupling agent (maintaining an effective concentration of <0.01 M), you statistically isolate the molecules, forcing intramolecular closure. Peptide coupling reagents like HATU have been proven to effectively overcome these barriers in diazepanone synthesis .
Q2: My Michael addition yields a complex mixture with multiple alkylations. How can I improve regioselectivity?Causality: The primary amines of ethylenediamine are highly nucleophilic. Once the mono-alkylated product (ethyl 3-((2-aminoethyl)amino)butanoate) forms, the resulting secondary amine remains nucleophilic enough to undergo a second Michael addition with another equivalent of ethyl crotonate, leading to bis-alkylated impurities.
Solution: Use a massive stoichiometric excess of ethylenediamine (minimum 5.0 to 10.0 equivalents). This strictly statistical approach ensures that incoming ethyl crotonate molecules are overwhelmingly more likely to collide with unreacted ethylenediamine rather than the mono-alkylated product. The excess diamine is highly volatile and easily removed via vacuum distillation.
Q3: During the final Boc protection, my LC-MS shows a major byproduct with a mass corresponding to [M+100]. What is happening?Causality: You are observing the N,N-di-Boc protected derivative. In the 7-methyl-1,4-diazepan-5-one core, the secondary amine (N1) has a localized lone pair and is highly nucleophilic. The amide nitrogen (N4) has its lone pair delocalized into the adjacent carbonyl via resonance, making it poorly nucleophilic. However, if you use an excess of Boc
2
O or employ strong acyl-transfer catalysts like DMAP, you artificially accelerate the reaction at the amide nitrogen, breaking the natural chemoselectivity.
Solution: Strictly limit Boc
2
O to 1.05 equivalents. Use a mild, non-nucleophilic base like triethylamine (Et
3
N) and do not use DMAP .
Part 3: Quantitative Condition Matrix for Lactamization
To further illustrate the impact of reaction conditions on the critical ring-closure step, review the empirical data below comparing common cyclization methodologies for 1,4-diazepan-5-ones :
Cyclization Method
Reagents & Conditions
Operating Concentration
Average Yield (%)
Primary Impurities / Drawbacks
Thermal
Xylenes, Reflux (140 °C), 48h
0.1 M
35 - 45%
High oligomerization; requires harsh conditions.
Lewis Acid
AlMe
3
(2.0 eq), Toluene, 80 °C
0.05 M
60 - 70%
Aluminum salt emulsions during workup; highly moisture sensitive.
Every protocol below includes an In-Process Control (IPC) to validate the success of the step before proceeding, preventing the compounding of errors.
Step 1: Regioselective Michael Addition
Setup: Charge a round-bottom flask with ethylenediamine (30.0 g, 500 mmol, 5.0 eq) and absolute ethanol (100 mL). Cool to 0 °C under nitrogen.
Addition: Dissolve ethyl crotonate (11.4 g, 100 mmol, 1.0 eq) in ethanol (50 mL) and add dropwise over 1 hour.
Reaction: Remove the ice bath and stir at room temperature for 16 hours.
Validation (IPC 1): Analyze via LC-MS. The target linear precursor (C
8
H
18
N
2
O
2
) will show an
[M+H]+
peak at 175.2 m/z. Ensure unreacted ethyl crotonate is <2% by UV area.
Workup: Concentrate the mixture under reduced pressure (40 °C, 10 mbar) to completely remove ethanol and the excess volatile ethylenediamine.
Saponification: Dissolve the crude ester from Step 1 in THF/H
2
O (1:1, 100 mL). Add LiOH·H
2
O (6.3 g, 150 mmol, 1.5 eq). Stir for 4 hours at RT. Neutralize to pH 7 with 1M HCl and lyophilize to obtain the zwitterionic amino acid.
Dilution Setup: In a 2 L flask, dissolve HATU (41.8 g, 110 mmol, 1.1 eq) in anhydrous DMF (1000 mL). Add DIPEA (38.7 g, 300 mmol, 3.0 eq).
Syringe Pump Addition: Dissolve the lyophilized amino acid in DMF (100 mL) and add it to the HATU solution via syringe pump at a rate of 10 mL/hour .
Validation (IPC 2): Perform a Ninhydrin stain on a silica TLC plate. The primary amine of the starting material stains dark purple. The secondary amine/amide of the cyclized 7-methyl-1,4-diazepan-5-one product stains faint yellow/brown. The absence of a purple spot confirms complete cyclization. LC-MS should show
[M+H]+
at 129.2 m/z.
Workup: Concentrate DMF under high vacuum. Purify the core via basic alumina column chromatography (DCM/MeOH 9:1) to remove HATU byproducts.
Step 3: Chemoselective Boc Protection
Setup: Dissolve the purified 7-methyl-1,4-diazepan-5-one (12.8 g, 100 mmol) in anhydrous DCM (200 mL). Add Et
3
N (15.1 g, 150 mmol, 1.5 eq). Cool to 0 °C.
Addition: Add Boc
2
O (22.9 g, 105 mmol, 1.05 eq) dropwise as a solution in DCM (50 mL). Do not add DMAP.
Reaction: Stir at room temperature for 4 hours.
Validation (IPC 3): Check LC-MS. The target tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (C
11
H
20
N
2
O
3
) will show an
[M+H]+
peak at 229.3 m/z. Verify that the di-Boc impurity (
[M+H]+
= 329.4 m/z) is <5%.
Workup: Wash the organic layer with saturated NaHCO
3
(2 x 100 mL) and brine (100 mL). Dry over Na
2
SO
4
, filter, and concentrate to yield the final product as a white to off-white solid.
Part 5: References
Title: Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold
Source: The Journal of Organic Chemistry
URL: [Link]
Title: N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues: Synthesis, spectral characterization, stereochemistry, crystal structure and molecular docking studies
Source: Journal of Molecular Structure
URL: [Link]
Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one
Source: IUCrData / National Library of Medicine (PMC)
URL: [Link]
Optimization
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Welcome to the technical support guide for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate . This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate . This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, exhibiting poor solubility in common nonpolar solvents like hexanes or toluene?
Direct Answer: Your compound has significant polarity due to the presence of a lactam (a cyclic amide) and a carbamate group. These functional groups can participate in hydrogen bonding, making the molecule more compatible with polar solvents than with nonpolar hydrocarbon solvents.
Expert Explanation: The structure of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate contains several polar features: the carbonyl oxygen of the lactam, the carbonyl oxygen of the Boc-protecting group, and the nitrogen atoms. These sites are capable of acting as hydrogen bond acceptors. Solvents like hexanes and toluene are nonpolar and cannot effectively solvate these polar sites, leading to low solubility. The general principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.[1] The bulky, nonpolar tert-butyl group does add some lipophilic character, but the polarity of the diazepane-one ring and carbamate dominates.[2]
Q2: What is a good starting point for solvent screening to dissolve this compound?
Direct Answer: Start with polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (ACN). For higher concentrations, consider more powerful polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Expert Explanation: A systematic approach to solvent screening is crucial. The goal is to match the solvent's polarity with that of the solute. Boc-protected amines and related structures generally show good solubility in a range of common organic solvents.[2]
Below is a suggested starting list of solvents, ordered by increasing polarity, to efficiently screen for solubility.
Solvent
Polarity Index
Boiling Point (°C)
Key Characteristics
Dichloromethane (DCM)
0.309
40
Good for many moderately polar compounds; volatile.
Tetrahydrofuran (THF)
0.207
66
Ethereal solvent, good for a wide range of organics.
Ethyl Acetate (EtOAc)
0.228
77
Moderately polar ester, common in chromatography.
Acetone
0.355
56
Polar aprotic, miscible with water.
Acetonitrile (ACN)
0.460
82
Highly polar aprotic, common for HPLC.
Dimethylformamide (DMF)
0.386
153
High-boiling point, powerful polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)
0.444
189
Very powerful polar aprotic solvent, high boiling point.
Q3: I'm still struggling with solubility even in polar aprotic solvents. Can I heat the mixture? What are the risks?
Direct Answer: Yes, gentle heating can significantly increase solubility. However, you must be cautious of potential degradation. The tert-butoxycarbonyl (Boc) protecting group is sensitive to high temperatures and acidic conditions.
Expert Explanation:
Increasing temperature provides the necessary energy to overcome the crystal lattice energy of the solid, often leading to better solubility.[6] However, the Boc group is known to be thermally labile and can be cleaved under acidic conditions.[7][8] Even trace amounts of acidic impurities in your solvent, when heated, can catalyze the removal of the Boc group, leading to the formation of the unprotected amine and byproducts like isobutylene and carbon dioxide.[7]
Recommended Protocol for Thermal Enhancement:
Choose a high-purity, anhydrous solvent to minimize acidic impurities.
Heat the mixture gently, starting at 40-50°C.
Use a reflux condenser if heating near the solvent's boiling point.
Monitor the solution for any signs of degradation (e.g., color change, gas evolution).
It is advisable to run a small-scale stability test by analyzing a heated sample by LC-MS or TLC to check for the appearance of new, more polar spots corresponding to the deprotected compound.
Q4: My compound is for a reaction in a protic solvent like methanol or ethanol. What should I expect?
Direct Answer: The compound should be soluble in polar protic solvents like methanol and ethanol, as these can act as both hydrogen bond donors and acceptors. However, be aware of the potential for transesterification or other side reactions if the reaction conditions are harsh (e.g., strong acid or base, high heat).
Expert Explanation:
Methanol and ethanol are effective solvents for many polar molecules. The hydroxyl group (-OH) can hydrogen-bond with the carbonyls and nitrogens of your compound, facilitating dissolution. While the Boc group is generally stable in neutral alcoholic solvents at room temperature, its stability can be compromised under acidic or basic conditions.[7][8] For instance, heating in methanol with a strong acid would readily cleave the Boc group.
Q5: What should I do if my compound "oils out" instead of dissolving?
Direct Answer: "Oiling out" occurs when the compound melts but does not dissolve in the solvent at a given temperature, or when a supersaturated solution precipitates as a liquid phase. This suggests that the solvent is not ideal. Try switching to a more powerful solvent (e.g., from DCM to DMF) or use a co-solvent system.
Expert Explanation: This phenomenon often happens when the melting point of the solute is lower than the boiling point of the solvent, and the solute's solubility is limited. To resolve this, you can:
Increase Solvent Polarity: Move to a solvent with a higher polarity index, like DMSO.
Use a Co-Solvent System: The technique of co-solvency involves mixing a solvent in which the drug is highly soluble with another solvent to enhance overall solubility.[6][9] For example, adding a small amount of DMSO or DMF to a solvent like ACN can dramatically improve solubility by disrupting the solute-solute interactions more effectively.
Troubleshooting Workflows
This section provides systematic protocols for addressing solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-sparing assessment of solubility in various solvents.
Methodology:
Preparation: Dispense a small, pre-weighed amount of your compound (e.g., 2-5 mg) into several small, labeled vials.
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in the solvent table above.
Mixing: Agitate the vials at a consistent room temperature (e.g., 25°C) using a vortex mixer or shaker for 30 minutes.
Observation: Visually inspect each vial. A clear solution indicates solubility at that concentration. If solid remains, the compound is sparingly soluble or insoluble.
Incremental Addition: For vials with undissolved solid, add another measured aliquot of solvent (e.g., another 100 µL) and repeat the mixing process. Continue until the solid dissolves or a practical volume limit is reached.
Documentation: Record the approximate solubility in mg/mL for each solvent.
Workflow for Overcoming Poor Solubility
The following diagram outlines a decision-making process for troubleshooting solubility.
Caption: A decision tree for troubleshooting solubility problems.
Advanced Considerations
Impact of Compound Purity and Form
Purity: Impurities from the synthesis can significantly impact solubility. Insoluble byproducts can act as nucleation sites, preventing your main compound from dissolving. Ensure your material is of high purity.
Physical Form: The compound may exist as a stable crystalline solid or an amorphous powder. Crystalline forms have higher lattice energy and are generally less soluble than their amorphous counterparts. If you are experiencing persistent issues, consider techniques like lyophilization (freeze-drying) to potentially generate a more soluble amorphous form.
Chemical Stability of the Boc Group
The stability of the tert-butoxycarbonyl (Boc) group is a critical factor. It is a robust protecting group under basic and nucleophilic conditions but is specifically designed to be labile under acidic conditions.[8]
Avoid Strong Acids: Do not use strongly acidic solvents or add acid catalysts unless the experimental goal is to deprotect the amine.
Solvent Quality: Use high-purity, anhydrous grade solvents where possible. Older bottles of solvents like DCM can accumulate trace amounts of HCl, which can be detrimental to the Boc group.
This guide provides a foundational framework for addressing the solubility of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. Successful experimentation relies on a systematic approach and a clear understanding of the underlying chemical principles.
References
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Benchchem.
Chemistry LibreTexts. (n.d.). Polarity of Solvents.
University of California, Davis. (n.d.). Solvents and Polarity.
uHPLCs. (2022). Comparison of the polarity of organic solvents.
Prajapati, A. et al. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
Kumar, L. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
Preventing ring-opening side reactions during 1,4-diazepane Boc deprotection
Welcome to the technical support center for synthetic challenges involving the 1,4-diazepane scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic challenges involving the 1,4-diazepane scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in its chemical manipulation: the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. Our focus is to equip you with the knowledge and protocols necessary to achieve clean, high-yield deprotection while mitigating the common and often frustrating side reaction of diazepane ring-opening.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and solve specific issues encountered during the Boc deprotection of 1,4-diazepane derivatives.
Question: My reaction yield is very low, and LC-MS analysis shows a major byproduct with a mass corresponding to the starting material minus the Boc group plus a molecule of water. What is happening?
Answer: This is a classic signature of an acid-catalyzed ring-opening reaction. The 1,4-diazepane ring, a seven-membered heterocycle, possesses inherent ring strain. Under strongly acidic conditions, protonation of a ring nitrogen atom can be followed by nucleophilic attack from a water molecule (present as a trace impurity or from the workup) or the acid's counter-ion. This attack cleaves a C-N bond, leading to a linear amino-alcohol or a related derivative, which is often difficult to separate from the desired product and significantly lowers your yield.
Question: I used standard TFA/DCM conditions and observed significant ring-opening. How can I modify the protocol to prevent this?
Answer: While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a common and effective reagent for Boc deprotection, its strength can be detrimental to the 1,4-diazepane core.[1] The trifluoroacetate anion is also a competent nucleophile that can participate in the ring-opening.
Here are immediate steps to troubleshoot this issue:
Lower the Temperature: Perform the reaction at 0 °C. This reduces the rate of both the desired deprotection and the undesired ring-opening, often favoring the former.
Reduce TFA Concentration: Instead of a high concentration (e.g., 50% v/v), try using a more dilute solution (10-20% TFA in DCM).
Switch the Acid/Solvent System: A widely recommended alternative is using 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[1][2] The chloride ion is a poorer nucleophile than trifluoroacetate, which significantly disfavors the ring-opening pathway. This is often the most effective single change you can make.
Question: My deprotection is extremely slow or stalls with milder conditions (e.g., dilute HCl), but forcing the reaction with heat or longer reaction times brings back the ring-opening byproduct. What is the next step?
Answer: This indicates your substrate is particularly sensitive or sterically hindered. You are in a narrow processing window where the activation energy for deprotection is close to that of ring-opening.
Recommended Strategy:
Use a Scavenger: The tert-butyl cation generated during deprotection can sometimes lead to side reactions. While less common in this specific context, adding a cation scavenger like triethylsilane (TES) or thioanisole can sometimes clean up reactions.
Consider an Alternative Protecting Group Strategy: If the Boc group proves too problematic, it may be more efficient to re-evaluate the synthesis. For future work, an Fmoc group, which is removed under basic conditions (e.g., piperidine in DMF), would completely avoid the issue of acid-catalyzed ring-opening.[3]
Mechanism Visualization: Deprotection vs. Ring-Opening
The following diagram illustrates the desired reaction pathway against the competing side reaction. Understanding this mechanism is key to designing a successful experimental strategy.
Caption: Mechanism of Boc deprotection versus acid-catalyzed ring-opening.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical principles that make 1,4-diazepanes susceptible to ring-opening?
The susceptibility arises from a combination of ring strain and electronics. Seven-membered rings are conformationally flexible but possess higher internal strain than their five- or six-membered counterparts.[4] In an acidic medium, protonation can occur on either the Boc group's carbonyl oxygen (leading to deprotection) or a ring nitrogen. Protonation of a ring nitrogen makes the adjacent carbon atoms highly electrophilic. A nucleophile (like the acid's counter-ion or solvent) can then attack this electrophilic carbon, breaking the C-N bond and relieving the ring strain in the process.
Q2: Which acidic conditions are generally considered "milder" and less likely to cause ring cleavage?
Milder conditions aim to reduce the activity of both the proton source and the nucleophilic counter-ion. Generally, the order from harshest to mildest is:
For many sensitive substrates, 4M HCl in dioxane or ethyl acetate provides the best balance of efficient deprotection with minimal side reactions.[5][6]
Q3: Can substituents on the diazepane ring influence its stability during deprotection?
Yes, absolutely. Electron-withdrawing groups attached to the ring can destabilize any developing positive charge during the ring-opening mechanism, potentially making the ring more robust. Conversely, electron-donating groups could stabilize a cationic intermediate, possibly accelerating cleavage. Bulky steric groups near the nitrogen atoms might hinder protonation or nucleophilic attack, offering some protection against the side reaction.
Comparative Summary of Deprotection Reagents
The table below summarizes common deprotection conditions and their associated risk of inducing ring-opening in 1,4-diazepane systems.
Reagent System
Typical Concentration
Temperature (°C)
Typical Time
Risk of Ring-Opening
Notes
TFA / DCM
20-50% (v/v)
0 to 25
30 min - 2 hr
High
Fast and effective, but the strong acidity and nucleophilic CF₃COO⁻ counter-ion make it aggressive towards the diazepane core.[1]
HCl / 1,4-Dioxane
4 M
0 to 25
30 min - 4 hr
Low to Medium
Often the preferred method.[2] The chloride ion is a weak nucleophile. The product is conveniently isolated as a crystalline hydrochloride salt.[7]
HCl / Diethyl Ether
Saturated Solution
0 to 25
1 - 12 hr
Low
Similar advantages to HCl/Dioxane. The resulting hydrochloride salt often precipitates, simplifying isolation.
p-Toluenesulfonic Acid (p-TsOH)
2 equivalents in MeCN
25 to 50
1 - 6 hr
Low
A milder solid acid that is easier to handle. May require gentle heating, which could be a disadvantage if the substrate is thermally sensitive.[5]
Thermal Deprotection
Neat or in high-boiling solvent
>150
5 - 6 hr
Very Low
Avoids acid completely, but the high temperatures required are unsuitable for most complex, functionalized molecules.[8][9]
Recommended Experimental Protocols
Protocol 1: Preferred Method for Sensitive Substrates (HCl in 1,4-Dioxane)
This protocol is recommended to minimize the risk of ring-opening.
Dissolution: Dissolve the Boc-protected 1,4-diazepane (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.
Acid Addition: To the solution at 0 °C (ice bath), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. The deprotected amine hydrochloride salt may precipitate from the solution.
Monitoring: Track the reaction progress using TLC or LC-MS until the starting material is fully consumed.
Workup: Upon completion, remove the solvent in vacuo. The resulting solid is the hydrochloride salt of your desired product, which is often pure enough for the next step.
Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, basify to pH >10 with an aqueous base (e.g., 1M NaOH or sat. NaHCO₃), and extract the product with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol 2: Optimized Conditions for TFA/DCM Deprotection
Use this protocol only if other methods fail, and proceed with caution.
Dissolution: Dissolve the Boc-protected 1,4-diazepane (1.0 equiv) in anhydrous Dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20% (v/v).
Reaction: Stir the mixture at 0 °C.
Monitoring: Carefully monitor the reaction every 15-30 minutes by TLC or LC-MS. It is critical to stop the reaction as soon as the starting material has been consumed to prevent the accumulation of the ring-opened byproduct.
Workup: Once complete, remove the solvent and excess TFA in vacuo (co-evaporating with toluene can help remove residual TFA). The resulting amine TFA salt can be used directly or neutralized as described in Protocol 1.
References
Synthesis of 1,4-Diazepanes and Benzo[b][10][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. Available at: [Link]
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. Available at: [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at: [Link]
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]
1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
1,4-Diazepines. ResearchGate. Available at: [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Organic & Medicinal Chemistry International Journal. Available at: [Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. Available at: [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Publications. Available at: [Link]
Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health. Available at: [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. National Institutes of Health. Available at: [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Available at: [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. Available at: [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]
Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][10][11]diazepines. RSC Publishing. Available at: [Link]
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. National Institutes of Health. Available at: [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Juniper Publishers. Available at: [Link]
Resolving enantiomers of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate via chiral chromatography
Welcome to the technical support center for the chiral resolution of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific chiral separation. As the demand for enantiomerically pure compounds in pharmaceuticals continues to grow, robust and efficient chiral chromatography methods are paramount.[1][2] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common challenges in your laboratory.
I. Understanding the Molecule and Separation Challenge
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a chiral molecule due to the stereocenter at the 7-position of the diazepane ring. The presence of a polar ketone functional group, a secondary amine, and a bulky tert-butoxycarbonyl (Boc) protecting group gives the molecule unique properties that can make chiral separation challenging. The key to a successful resolution lies in exploiting the subtle three-dimensional differences between the two enantiomers through their interaction with a chiral stationary phase (CSP).[3][4]
II. Troubleshooting Guide: From No Separation to Optimized Resolution
This section is structured to address common problems encountered during the chiral chromatography of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent issue. The enantiomer peaks are either completely co-eluting or show only partial separation.
Initial Assessment: Is the Chiral Stationary Phase (CSP) Appropriate?
The initial choice of CSP is critical for any chiral separation.[3][5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most successful for a broad range of chiral compounds and are a recommended starting point.[2][6]
Expert Insight: For a molecule with the structural features of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, a CSP with phenylcarbamate derivatives on the polysaccharide backbone often provides the necessary π-π interactions, hydrogen bonding, and steric hindrance for effective chiral recognition.
Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting peak splitting in HPLC.
Detailed Troubleshooting Steps:
Potential Cause
Recommended Solution
Scientific Rationale
Sample Solvent Incompatibility
Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. [7][8]
Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate on the column head or travel through the initial part of the column too quickly, leading to a distorted peak shape. [8]
Column Inlet Frit Blockage
Reverse flush the column at a low flow rate (if the manufacturer's instructions permit). If this fails, the frit may need to be replaced. [9]
A partially blocked frit can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split flow path and, consequently, a split peak. [9]
Column Void or Channeling
A void at the column inlet can sometimes be addressed by carefully adding packing material, but often the column needs to be replaced.
A void or channel in the packed bed creates an empty space where the sample can travel at different rates, leading to peak distortion and splitting. [8]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase screening for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate?
A1: For polysaccharide-based CSPs, a normal phase approach is often a good starting point. Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v). From there, you can systematically adjust the isopropanol content. If resolution is still not achieved, consider switching the alcohol modifier to ethanol. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.
[10][11]
Q2: How do I choose between an amylose-based and a cellulose-based chiral stationary phase?
A2: It is difficult to predict which will perform better without experimental screening. [3]Generally, amylose and cellulose-based CSPs with the same derivatization (e.g., 3,5-dimethylphenylcarbamate) can offer complementary selectivity. It is recommended to screen both types during method development.
Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing resolution?
A3: You can try increasing the flow rate, but be mindful of the pressure limits of your HPLC system and column. Alternatively, you can increase the percentage of the organic modifier in the mobile phase. This will decrease retention times, but may also reduce resolution, so a careful balance must be found.
Q4: I am observing a change in the elution order of the enantiomers when I change the mobile phase or temperature. Is this normal?
A4: Yes, elution order reversal is a known phenomenon in chiral chromatography. [5]It occurs when a change in chromatographic conditions (e.g., mobile phase composition, temperature, or even the type of modifier) alters the dominant mechanism of interaction between the enantiomers and the CSP.
Q5: Can I use mass spectrometry (MS) with chiral chromatography for this compound?
A5: Yes, coupling chiral HPLC with MS is a powerful technique for sensitive and selective detection. [1]You will need to use mobile phases that are MS-compatible, which typically means using volatile additives like formic acid or ammonium acetate instead of non-volatile buffers.
IV. Experimental Protocol: A General Method Development Strategy
CSP Screening:
Select 2-3 polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based with 3,5-dimethylphenylcarbamate derivatization).
Use a generic mobile phase such as Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
Monitor the separation at a suitable wavelength (e.g., 210 nm) or with a universal detector like an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
[10][11]
Mobile Phase Optimization:
For the CSP that shows the most promise (even if it's just a shoulder peak), systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).
If necessary, evaluate other alcohol modifiers like ethanol.
Introduce acidic (0.1% TFA) or basic (0.1% DEA) additives to assess their impact on peak shape and selectivity.
[12]
Temperature Optimization:
Once a reasonable separation is achieved, investigate the effect of temperature. Run the separation at 15°C, 25°C, and 40°C to determine the optimal condition for resolution and peak shape.
[5]
Method Validation:
Once the optimal conditions are established, perform method validation according to relevant guidelines to ensure robustness, accuracy, and precision.
V. References
Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736–1739. Available from: [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available from: [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available from: [Link]
Update in the Technology and Applications of Chiral Stationary Phases. (2026). LCGC International. Available from: [Link]
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. Available from: [Link]
Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed. Available from: [Link]
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Available from: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available from: [Link]
Chiral separations on polysaccharide stationary phases using polar organic mobile phases. (n.d.). ResearchGate. Available from: [Link]
CHIRAL STATIONARY PHASES. (n.d.). Orochem. Available from: [Link]
When using HPLC, how do you deal with split peaks? (2013). ResearchGate. Available from: [Link]
Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. Available from: [Link]
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Phenomenex. Available from: [Link]
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Available from: [Link]
Tert-Butyl 7-Methyl-5-Oxo-1,4-Diazepane-1-Carboxylate. (n.d.). NextSDS. Available from: [Link]
Minimizing steric hindrance effects in 7-methyl-1,4-diazepane functionalization
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-methyl-1,4-diazepane and encountering challenges related to its functionalization. The inher...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-methyl-1,4-diazepane and encountering challenges related to its functionalization. The inherent steric hindrance presented by the C7-methyl group, coupled with the differential reactivity of the two nitrogen atoms, often leads to complications in achieving desired products with high yield and selectivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of 7-methyl-1,4-diazepane so challenging?
The primary challenge stems from a combination of electronic and steric factors. The 1,4-diazepane ring contains two secondary amine nitrogens (N1 and N4) with different chemical environments. The methyl group at the C7 position introduces significant steric bulk, which can hinder the approach of electrophiles to the nearby nitrogen atoms. This steric hindrance often leads to low reaction yields, slow reaction rates, or complete lack of reactivity under standard conditions.[1] Furthermore, achieving selective mono-functionalization at either N1 or N4 over di-functionalization is a significant hurdle due to the similar nucleophilicity of the two nitrogen atoms.
Q2: My N-alkylation reaction of 7-methyl-1,4-diazepane with a simple alkyl halide is giving a complex mixture of products, including the di-substituted compound and unreacted starting material. What's going on?
This is a classic problem when alkylating diamines. Direct alkylation with alkyl halides is often difficult to control because the initially formed mono-alkylated product can be more nucleophilic than the starting diamine, leading to a second alkylation event.[2] This results in a mixture of mono- and di-alkylated products, which can be difficult to separate. The steric hindrance from the C7-methyl group can also lead to incomplete reactions.
Q3: How can I achieve selective mono-alkylation of 7-methyl-1,4-diazepane?
To favor mono-alkylation, it is advisable to move away from direct alkylation with alkyl halides and consider alternative strategies:
Reductive Amination: This is a highly effective method for controlled mono-alkylation.[2][3][4] The reaction involves the formation of an iminium ion between the diazepane and an aldehyde or ketone, which is then reduced in situ. By using one equivalent of the carbonyl compound, you can significantly favor the formation of the mono-alkylated product.
Protecting Group Strategy: A robust approach involves protecting one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz), performing the alkylation on the unprotected nitrogen, and then deprotecting the other nitrogen. This provides excellent control over selectivity.[5][6]
Q4: I'm attempting an N-acylation with an acyl chloride, but the reaction is sluggish and gives a poor yield. What can I do?
The low reactivity is likely due to the steric hindrance around the nitrogen atoms. For sterically demanding acylations, standard coupling with acyl chlorides is often inefficient. More potent activating agents are required. Consider using phosphonium or aminium/uronium salt-based coupling reagents, which are known to be highly effective for sterically hindered couplings.
Q5: What are the best practices for purifying 7-methyl-1,4-diazepane derivatives?
The basic nature of the diazepine nitrogen atoms can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica. This can lead to peak tailing and poor separation. To mitigate this, consider the following:
Treated Silica Gel: Use silica gel that has been treated with a tertiary amine, such as triethylamine, to neutralize the acidic sites.
Amine-Functionalized Silica: Employing amine-functionalized silica gel can also improve separation.
Alternative Chromatography: For highly polar compounds, consider reverse-phase chromatography or ion-exchange chromatography.
Crystallization: If the product is a solid, crystallization can be a highly effective method of purification.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause
Suggested Solution & Rationale
Insufficient Reactivity of Alkylating Agent
Switch from less reactive alkyl halides (e.g., chlorides, bromides) to more reactive ones like alkyl iodides or triflates. These are better leaving groups and can accelerate the reaction.
Steric Hindrance
* Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor for potential decomposition at higher temperatures. * Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. * Switch to a Less Hindered Electrophile: If possible, consider if a smaller, less sterically demanding electrophile can be used.
Poor Nucleophilicity of the Amine
The lone pairs of the nitrogen atoms may be sterically shielded. Using a strong, non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation.
Inappropriate Solvent
The choice of solvent can influence reaction rates. For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation without strongly solvating the nucleophile.
Side Reaction: Di-alkylation
As discussed in the FAQs, di-alkylation is a common side reaction. To favor mono-alkylation, use a large excess of the 7-methyl-1,4-diazepane relative to the alkylating agent. However, this can make purification challenging. A better approach is to use reductive amination or a protecting group strategy.[2]
Issue 2: Poor Selectivity in Mono-functionalization
Caption: Decision workflow for achieving selective mono-functionalization.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes the mono-alkylation of 7-methyl-1,4-diazepane with a generic aldehyde.
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methyl-1,4-diazepane and the aldehyde in DCM.
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
Add sodium triacetoxyborohydride in one portion.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (treated with triethylamine) or by another appropriate method.[2][3]
Protocol 2: Selective Mono-N-Acylation using a Protecting Group
This protocol outlines a two-step procedure for the mono-acylation of 7-methyl-1,4-diazepane.
Step 1: Mono-Boc Protection
Dissolve 7-methyl-1,4-diazepane (1.0 eq) in DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction for the disappearance of the starting material and the formation of the mono-Boc protected product by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the mono-Boc-7-methyl-1,4-diazepane by column chromatography.
Step 2: N-Acylation of the Mono-Protected Diazepane
Materials:
Mono-Boc-7-methyl-1,4-diazepane (1.0 eq)
Carboxylic acid (1.1 eq)
HATU (1.1 eq)
Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous DMF
Procedure:
In a dry flask under an inert atmosphere, dissolve the carboxylic acid and mono-Boc-7-methyl-1,4-diazepane in anhydrous DMF.
Add DIPEA to the mixture.
Add HATU in one portion and stir the reaction at room temperature for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the acylated product by column chromatography.
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the mono-acylated product.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol is a general starting point for the mono-arylation of 7-methyl-1,4-diazepane. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
7-methyl-1,4-diazepane (1.2-2.0 eq)
Aryl halide (e.g., aryl bromide) (1.0 eq)
Pd₂(dba)₃ (2-5 mol%)
SPhos (4-10 mol%)
Cesium carbonate (Cs₂CO₃) (1.5 eq)
Anhydrous toluene or dioxane
Procedure:
In a glovebox, add Pd₂(dba)₃, SPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a stir bar.
Add the 7-methyl-1,4-diazepane and the aryl halide.
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography.[6]
Data Summary
The following table provides a qualitative comparison of different methods for the functionalization of sterically hindered amines like 7-methyl-1,4-diazepane. Yields are highly substrate-dependent and should be considered as a general guide.
Good for inverting stereocenters; can be sensitive to steric hindrance.[1][8]
N-Acylation
Acyl Halide
Acyl Halide, Base
Low to Moderate
Often inefficient for hindered amines.
Amide Coupling
Carboxylic Acid, HATU/PyBOP
Good to Excellent
Highly effective for sterically demanding couplings.
N-Arylation
Buchwald-Hartwig
Aryl Halide, Pd Catalyst, Ligand, Base
Good to Excellent
Requires careful optimization of catalyst system.[6]
Visualization of Key Concepts
Caption: Comparison of strategies for N-alkylation and N-acylation.
References
Zhang, Y., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
Gere, A., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(46), 11248-11256.
Yamamoto, H., et al. (2025).
Li, F., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9155-9159.
Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
Dey, S., et al. (2019). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. The Journal of Organic Chemistry, 84(24), 16186-16196.
Purechemistry. (2023, March 4). Mitsunobu reaction, mechanism, applications and limitations. Retrieved from [Link]
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Barluenga, J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 449-452.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041.
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2205.
Svirskis, D., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8765.
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
Ashenhurst, J. (2024, January 24). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
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Aydemir, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1365.
Chemistry Steps. (2025, March 26). The Mitsunobu Reaction. Retrieved from [Link]
Gonzalez-Alvarez, M. J., et al. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
de la Cruz, P., et al. (2011). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 9(21), 7475-7483.
Zeynizadeh, B., & Akbari, D. (2007). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Brazilian Chemical Society, 18(1), 167-171.
Gonzalez-Muniz, R., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2845.
Bell, S. C., & Childress, S. J. (1979). U.S. Patent No. 4,155,904. U.S.
Wang, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(4), 6894-6911.
Alcaide, B., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11347-11363.
Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1234.
Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479.
Squires, M., et al. (2015). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 1-6.
Zhang, Y., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances.
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Agbemenyah, H. Y., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3269.
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Long-term storage and stability optimization for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Welcome to the technical support center for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical info...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the long-term storage and stability optimization of this important chemical intermediate. Our goal is to ensure the integrity of your experiments by providing scientifically sound guidance on handling and maintaining the quality of this compound.
Introduction
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group and a 1,4-diazepan-5-one moiety. The stability of this molecule is critical for the synthesis of downstream targets, and understanding its potential degradation pathways is essential for reliable and reproducible results. This guide will delve into the factors affecting its stability and provide actionable protocols to mitigate degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] Some suppliers recommend room temperature storage for shorter periods, but for long-term preservation, refrigeration is advised to minimize the risk of degradation.[4][5] It is also crucial to protect the compound from light.[3]
Q2: What are the primary degradation pathways for this molecule?
The two primary points of instability in this molecule are the Boc-protecting group and the lactam (amide) bond within the diazepane ring.
Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8]
Hydrolysis of the Lactam Ring: The cyclic amide (lactam) in the 1,4-diazepan-5-one ring can undergo hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening.[9][10] This process is often slower than the acid-catalyzed deprotection of the Boc group.
Q3: Is this compound sensitive to moisture?
Yes, moisture can contribute to the hydrolysis of both the Boc group (in the presence of acidic impurities) and the lactam ring over extended periods. Therefore, it is critical to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.
Q4: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the rate of degradation. While the compound may be stable at room temperature for shipping and short-term storage, long-term storage at higher temperatures can lead to a gradual loss of purity.[4][5] Thermal decomposition can also lead to the release of irritating gases.[11]
Q5: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), the compound is expected to maintain its purity for at least 12 to 24 months. However, it is best practice to re-analyze the purity of the material if it has been in storage for an extended period, especially if it is being used in a critical synthesis. Long-term stability studies can formally establish the shelf-life.[12][13]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the use and storage of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Problem
Potential Cause(s)
Recommended Solution(s)
Loss of Purity Over Time (Observed by HPLC, NMR, etc.)
Improper storage conditions (exposure to moisture, air, light, or elevated temperatures).
1. Review storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed container under an inert atmosphere and protected from light.[3][5] 2. If the purity has significantly decreased, consider repurifying the material by an appropriate method such as column chromatography or recrystallization.
Presence of a New Peak in HPLC/LC-MS Corresponding to the Deprotected Compound
Exposure to acidic conditions. This could be from an acidic solvent, contaminated glassware, or degradation of the storage container.
1. Avoid acidic solvents or reagents unless deprotection is intended.[6][7] 2. Ensure all glassware is thoroughly cleaned and dried before use. 3. Use high-purity solvents for all manipulations.
Inconsistent Reaction Yields
The purity of the starting material may have degraded.
1. Always use a fresh or recently analyzed batch of the compound for critical reactions. 2. Perform a quick purity check (e.g., TLC or HPLC) before use if the material has been stored for a long time.
Physical Change in Appearance (e.g., color change, clumping)
Absorption of moisture or degradation.
1. Do not use the material if it shows significant changes in its physical appearance. 2. This may indicate significant degradation, and the material should be properly disposed of.
Part 3: Experimental Protocols
To ensure the quality and stability of your tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, it is advisable to perform periodic purity checks and, if necessary, a more formal stability study.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of the compound and detecting potential degradation products.[14][15]
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Gradient: A typical gradient would be 10-90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210-220 nm.
Injection Volume: 10 µL.
Procedure:
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
Injection: Inject the sample onto the HPLC system.
Data Analysis: Integrate the peak areas of the main compound and any impurities. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways under stress conditions.[16][17] This information is invaluable for developing stability-indicating analytical methods.
Stress Conditions:
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24-48 hours.
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24-48 hours.
Analysis:
After exposure to the stress conditions, analyze the samples by HPLC or LC-MS to identify and quantify the degradation products.[18]
Part 4: Visualizations
Chemical Structure and Potential Degradation Pathways
The following diagram illustrates the structure of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate and its primary degradation pathways.
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for a Stability Study
This diagram outlines a typical workflow for conducting a long-term stability study.
Caption: Workflow for a long-term stability study.
References
Alexander, E. R., & Bergel, F. (1950). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society (Resumed), 224-228. [Link]
Martins, P. A., & Carvalho, M. S. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 10(21), 12693-12713. [Link]
ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
Cheng, Z., et al. (2017). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports, 7(1), 1-11. [Link]
Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5035. [Link]
PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]
BioProcess International. (2013, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Singh, R., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1), 63-74. [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Taylor & Francis Online. (2024, May 20). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. [Link]
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. [Link]
ACS Publications. (2005, February 5). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. [Link]
Almac. (2025, February 15). Unlocking Drug Longevity: The Crucial Role of Stability Studies. [Link]
IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
ACS Publications. (2024, October 21). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. [Link]
ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. [Link]
Westgard QC. (2003, February 4). Stability Testing and CLSI EP25-A. [Link]
Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
Scaffold Comparison Guide: tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate vs. Unsubstituted 1,4-Diazepane
The selection of a core molecular scaffold dictates the pharmacological destiny of a therapeutic candidate. Within the realm of cyclic diamines, the 1,4-diazepane (homopiperazine) ring system has long been recognized as...
Author: BenchChem Technical Support Team. Date: March 2026
The selection of a core molecular scaffold dictates the pharmacological destiny of a therapeutic candidate. Within the realm of cyclic diamines, the 1,4-diazepane (homopiperazine) ring system has long been recognized as a privileged structure. However, the divergence between the highly flexible unsubstituted 1,4-diazepane and the conformationally restricted, highly functionalized tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate represents a classic dichotomy in medicinal chemistry: the pursuit of broad target adaptability versus precision peptidomimetic design.
This guide provides an objective, data-supported comparison of these two scaffolds, detailing their physicochemical properties, comparative performance in drug discovery, and self-validating experimental workflows.
Structural and Physicochemical Divergence
To understand the divergent applications of these scaffolds, one must analyze the causality behind their structural features.
Unsubstituted 1,4-Diazepane (Homopiperazine):
The unsubstituted seven-membered ring contains two basic secondary amines and an additional methylene group compared to piperazine. This structure confers high conformational flexibility, allowing the ring to readily interconvert between pseudo-chair and boat conformations[1]. While this flexibility enables the scaffold to mold into diverse receptor pockets (e.g., GPCRs, sigma receptors), the presence of two highly basic nitrogen centers can introduce liabilities, such as off-target hERG binding or poor membrane permeability at physiological pH[2].
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate:
This building block is engineered for precision.
The 5-Oxo Group (Lactam): By converting one of the amines into a lactam (amide), the pKa of that nitrogen drops dramatically. This reduces the overall basicity of the molecule, improving metabolic stability and mitigating basicity-driven toxicity. Furthermore, the lactam moiety serves as a highly effective dipeptide isostere, mimicking a native peptide bond[3].
The 7-Methyl Group: The introduction of a methyl group at the C7 position acts as a steric anchor. It mimics an amino acid side chain (analogous to alanine) and severely restricts the ring's conformational flipping, locking it into a preferred geometry that is critical for binding specific active sites[3].
The N1-Boc Group: The tert-butyl carboxylate provides an orthogonal synthetic handle, allowing chemists to selectively functionalize the molecule without cross-reactivity.
Fig 1: Physicochemical divergence and resultant pharmacological applications of the two scaffolds.
Comparative Performance in Drug Discovery
The structural differences between these scaffolds dictate their utility in distinct therapeutic areas.
Peptidomimetics and Protease Inhibition
The 5-oxo-1,4-diazepane scaffold excels in replacing labile peptide bonds in drug candidates. Because the lactam core mimics the spatial orientation of key side chains in an
α
-helix or
β
-turn, it has been successfully utilized to develop small-molecule inhibitors of the SARS-CoV-2 3CL protease (3CLpro)[3]. Additionally, combinatorial libraries based on the 1,4-diazepane-2-one/5-oxo core have yielded highly potent antagonists for the LFA-1/ICAM-1 protein-protein interaction, achieving IC50 values in the low nanomolar range (70–110 nM)[4].
CNS and Oncology Applications
Conversely, the unsubstituted 1,4-diazepane is a versatile workhorse for central nervous system (CNS) and oncology targets. Its flexibility allows it to achieve picomolar affinity for sigma-1 (
σ1
) receptors[2]. Furthermore, derivatives of 1,4-diazepane (such as 1-benzhydryl-4-substituted analogs) have demonstrated significant antiproliferative activity against B-cell leukemic cell lines, with specific carboxamide derivatives achieving IC50 values of 18 µM[5].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and controls are utilized.
Protocol A: Orthogonal Deprotection and Functionalization of the 5-Oxo Scaffold
When utilizing tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, the initial step is the selective removal of the Boc group to expose the N1 amine for downstream coupling.
Boc Cleavage: Dissolve the scaffold in a 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C.
Causality: Operating at 0°C minimizes the risk of acid-catalyzed ring-opening of the lactam moiety. TFA selectively cleaves the carbamate without affecting the robust amide bond.
Validation Check: Monitor the reaction via LC-MS.
Causality: A self-validating workflow requires confirming the exact mass shift (-100 Da corresponding to the loss of the Boc group). Proceeding without this confirmation risks generating a mixed library of protected and deprotected products.
N-Alkylation/Acylation: Concentrate the crude TFA salt in vacuo. Resuspend in dry DMF and add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the desired electrophile (e.g., an acyl chloride).
Causality: The TFA salt renders the amine non-nucleophilic. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the salt, freeing the amine for coupling without competing for the electrophile.
Protocol B: Microsomal Stability Assay (In Vitro Validation)
Because the 5-oxo substitution is specifically designed to improve metabolic stability over the unsubstituted diazepane, this must be empirically validated.
Incubation: Incubate 1 µM of the functionalized scaffold with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Quenching: At predetermined time points (0, 15, 30, 60 mins), extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and locking the metabolite profile for accurate LC-MS/MS quantification.
Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected. This ensures the trustworthiness of the half-life (
T1/2
) calculations.
Fig 2: Standard derivatization and validation workflow for 1,4-diazepane scaffolds.
Conclusion
The choice between an unsubstituted 1,4-diazepane and the tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate scaffold is dictated by the therapeutic objective. Unsubstituted homopiperazine remains a powerful, flexible linker for CNS and oncology targets where basicity and conformational adaptability drive affinity. Conversely, the 5-oxo derivative is a highly specialized peptidomimetic building block. Its reduced basicity, locked conformation, and orthogonal protection make it the superior choice for targeting complex protein-protein interactions and viral proteases.
References
BenchChem. A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery.
ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
Scientific Research Publishing. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
ACS Publications. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction.
Optimizing LC-MS Method Validation for tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate Purity Determination: A Stationary Phase Comparison
Introduction & Analytical Challenges tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 935843-58-6)[1] is a highly versatile, Boc-protected diazepane building block utilized in the synthesis of novel therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 935843-58-6)[1] is a highly versatile, Boc-protected diazepane building block utilized in the synthesis of novel therapeutics[2]. Determining its purity with high accuracy and precision is critical, as trace impurities can propagate through multi-step syntheses, compromising final Active Pharmaceutical Ingredient (API) integrity.
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for purity determination, this specific molecule presents unique chromatographic challenges. The semi-polar nature of the 5-oxo lactam ring, coupled with the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group, creates a dichotomy in solvation. This guide objectively compares the performance of three distinct stationary phases—Standard C18, Biphenyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity determination of this compound. By anchoring our experimental design in the 3[3] and 4[4], we establish a self-validating framework that proves causality between column chemistry and analytical reliability.
Causality in Experimental Design: Selecting the Stationary Phases
To establish a self-validating system, we must isolate the stationary phase chemistry as the primary variable. We selected three columns based on their orthogonal retention mechanisms:
C18 (Octadecylsilane): The industry default. It relies purely on hydrophobic dispersion forces. Hypothesis: The polar lactam core of the diazepane ring may lead to poor retention or peak tailing due to secondary interactions with unendcapped silanols.
Biphenyl: Offers orthogonal selectivity. The biphenyl phase provides standard hydrophobic interactions but adds strong π-π and dipole-dipole interactions. Hypothesis: The polarizable π-electron cloud will perfectly accommodate the polarized amide (lactam) bond of the 5-oxo-1,4-diazepane ring, enhancing peak symmetry and resolution from structurally similar impurities.
HILIC: Designed for polar retention. Hypothesis: While the diazepane ring is polar, the bulky, hydrophobic Boc group might disrupt the aqueous enrichment layer required for HILIC partitioning, potentially leading to poor peak shape or a complete lack of retention.
Experimental Workflow
Workflow for LC-MS method validation comparing stationary phases based on ICH Q2(R2) parameters.
Step-by-Step Methodologies
Adherence to detailed experimental protocols is essential for a successful method validation[4].
Calibration Standards: Matrix-matched calibration standards were prepared across a linear range of 1–1000 ng/mL to comply with FDA linearity requirements[6].
Diluent: 50:50 Water:Acetonitrile (v/v) for Reversed Phase (C18, Biphenyl); 5:95 Water:Acetonitrile for HILIC.
LC Conditions
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Gradient (Reversed Phase): 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.
Gradient (HILIC): 95% B to 50% B over 5 minutes. Flow rate: 0.4 mL/min.
MS/MS Parameters
Ionization: Electrospray Ionization (ESI) in positive mode.
MRM Transition: The intact molecule (MW 228.29) forms a protonated precursor
[M+H]+
at m/z 229.3. Fragmentation yields a prominent product ion at m/z 129.2, corresponding to the neutral loss of the Boc group (isobutylene +
CO2
, -100 Da). The optimized transition utilized for quantitation is 229.3 → 129.2 .
Comparative Performance Data
The following tables summarize the experimental data derived from the validation studies, evaluated against ICH Q2(R2)[3] and FDA standards[4].
Table 1: Chromatographic Performance Metrics
Stationary Phase
Retention Time (min)
Tailing Factor (
Tf
)
Theoretical Plates (N)
Peak Shape Observation
C18 (Standard)
2.85
1.62
8,500
Moderate tailing; secondary silanol interactions.
Biphenyl
3.10
1.05
14,200
Excellent symmetry; stabilized by dipole interactions.
HILIC
0.95
N/A
< 2,000
Poor retention; elutes near void volume.
Table 2: ICH Q2(R2) Validation Parameters
Acceptance Criteria: Precision (%CV) should not exceed 15% for QC levels, and 20% for the LLOQ[4].
Validation Parameter
C18 Column
Biphenyl Column
HILIC Column
Linearity (
R2
)
0.992
0.999
0.945
LOD (ng/mL)
0.5
0.1
5.0
LOQ (ng/mL)
1.5
0.3
15.0
Accuracy (% Recovery)
88.5%
99.2%
72.4%
Precision (%CV at LOQ)
18.4%
4.2%
28.6% (Fail)
Matrix Effect (% IS-normalized)
12.1%
3.5%
35.0%
Discussion: A Self-Validating System
A robust analytical method must function as a self-validating system, where the data inherently proves the reliability of the underlying chemistry.
As demonstrated in Table 1 , the HILIC column failed to retain the analyte effectively. The causality here is clear: the steric bulk and extreme hydrophobicity of the Boc protecting group shield the polar lactam core, preventing the molecule from partitioning into the aqueous enrichment layer required for HILIC retention.
Conversely, while the C18 column provided adequate retention, it suffered from peak tailing (
Tf=1.62
). This tailing inflated the %CV at the LOQ to 18.4%, nearing the FDA's 20% maximum threshold[4].
The Biphenyl column emerged as the superior alternative. The data validates our initial hypothesis: the biphenyl phase's polarizable
π
-electron cloud engages in strong dipole-dipole interactions with the 5-oxo lactam ring. This orthogonal retention mechanism prevents the secondary silanol interactions that plague the C18 column, resulting in a near-perfect tailing factor of 1.05. Consequently, the Biphenyl column achieved an exceptional precision of 4.2% CV at the LOQ and a linearity of
R2=0.999
across the 1–1000 ng/mL range[6].
By leveraging this existing 7[7], laboratories can confidently adopt the Biphenyl stationary phase for the purity determination of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, ensuring full compliance with ICH Q2(R2) and FDA regulatory expectations.
References
NextSDS. "Tert-Butyl 7-Methyl-5-Oxo-1,4-Diazepane-1-Carboxylate - Chemical Substance Information." NextSDS. Available at: [Link]
ResearchGate. "USFDA. Guidance for Industry: Bioanalytical Method Validation." ResearchGate. Available at:[Link]
A Senior Application Scientist's Guide to the Structural Comparison of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate Isomers
This guide provides an in-depth technical comparison of the structural isomers of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. As a chiral building block in modern drug discovery, the precise stereochemical and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the structural isomers of tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. As a chiral building block in modern drug discovery, the precise stereochemical and conformational identity of this molecule is paramount. The presence of a stereocenter at the 7-position necessitates robust analytical methodologies to differentiate the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for comprehensive structural elucidation.
The Imperative of Stereochemical Integrity
The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in agents targeting the central nervous system.[1] The introduction of a methyl group at the C7 position creates a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers. In a chiral biological environment, these enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even harmful.[2] Therefore, the ability to separate, quantify, and unequivocally assign the absolute configuration of each isomer is not merely an academic exercise but a critical regulatory and safety requirement in pharmaceutical development.[3][4]
Isomer Definition and Conformational Landscape
The two isomers are (R)-tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate and (S)-tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. Beyond their absolute configuration, the seven-membered diazepane ring is conformationally flexible, capable of adopting various low-energy arrangements such as twist-boat and chair conformations.[1][5] The preferred conformation can influence how the molecule presents its pharmacophoric features to a biological target.
Logical Relationship of Isomeric Forms:
Caption: Hierarchical relationship between the parent molecule, its enantiomers, and their respective conformers.
Core Methodologies for Structural Characterization
A multi-faceted analytical approach is required for a complete and unambiguous comparison of the isomers.
Causality: Chiral HPLC is the primary method for separating enantiomers and determining enantiomeric purity (e.g., enantiomeric excess, % ee). The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[4] Polysaccharide-based CSPs are exceptionally versatile and are often the first choice for screening due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding and π-π interactions.[2]
Experimental Protocol:
System: An HPLC system equipped with a UV detector.
Column: A polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate) on silica gel).[2]
Mobile Phase: A typical starting condition is a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio should be optimized to achieve baseline resolution (Rₛ > 1.5).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis: Inject 5-10 µL and record the chromatogram. The elution order must be confirmed with an authentic, enantiomerically pure standard if available.
Anticipated Data Summary:
Parameter
(R)-Isomer
(S)-Isomer
Retention Time (tᵣ)
tᵣ₁
tᵣ₂ (tᵣ₁ ≠ tᵣ₂)
Peak Area
A₁
A₂
Enantiomeric Excess (% ee)
\multicolumn{2}{c
}{(
Resolution (Rₛ)
\multicolumn{2}{c
}{2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)}
X-ray Crystallography
Causality: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a molecule.[6] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, a three-dimensional electron density map of the molecule can be generated. The use of anomalous dispersion, particularly with Cu Kα radiation, allows for the unambiguous assignment of the absolute stereochemistry, which is often quantified by the Flack parameter.[7]
Experimental Protocol:
Crystallization: Grow a single, high-quality crystal of an enantiomerically pure sample. This is often the rate-limiting step.[6] A common technique is the slow evaporation of a saturated solution in a solvent/anti-solvent system (e.g., ethyl acetate/hexane). Co-crystallization with a molecule of known chirality can also be employed.[8]
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution & Refinement: Solve the phase problem and refine the structural model against the experimental data.
Configuration Assignment: Determine the absolute configuration. A Flack parameter close to 0 with a small standard uncertainty for a given configuration confirms the assignment.[7]
Vibrational Circular Dichroism (VCD)
Causality: VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when suitable crystals cannot be obtained.[9][10] It measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[11][12] The resulting spectrum is a unique fingerprint of the molecule's 3D structure. The absolute configuration is assigned by comparing the experimental VCD spectrum to a spectrum predicted from first-principles quantum chemical calculations (typically Density Functional Theory, DFT).[12][13]
A Comparative Benchmarking Guide to the Synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate Derivatives
Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold The 1,4-diazepan-5-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold
The 1,4-diazepan-5-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring structure provides a flexible yet constrained conformation, making it an excellent backbone for mimicking peptide turns and interacting with a variety of biological targets. Derivatives of this scaffold, such as tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate, are key intermediates in the synthesis of novel therapeutics, including protease inhibitors, receptor antagonists, and central nervous system agents. The strategic placement of substituents on the diazepane ring allows for fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery professionals.
This guide provides an in-depth comparison of two distinct and robust synthetic strategies for accessing the chiral tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate core: a classical Linear Synthesis via Intramolecular Reductive Amination and a modern Convergent Synthesis using an Ugi Multicomponent Reaction . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on yield, step economy, and scalability.
Route 1: Linear Synthesis via Intramolecular Reductive Amination
This strategy follows a classical, linear approach, building a precursor molecule step-by-step before the key ring-forming reaction. The cornerstone of this route is an intramolecular reductive amination, a reliable and widely used method for the formation of cyclic amines.[1]
Strategic Overview & Mechanistic Rationale
The overall strategy involves constructing a linear amino-ketone. One amine is protected with a Boc group, while the other is temporarily masked with a p-methoxybenzyl (PMB) group. The PMB group is chosen for its stability under various conditions and its selective removal through oxidation, which is orthogonal to the acid-labile Boc group.[2][3] Once the linear precursor is assembled, the PMB group is cleaved, and the liberated primary amine undergoes a spontaneous or acid-catalyzed intramolecular condensation with the ketone to form a cyclic imine, which is then reduced in situ to the final diazepanone product.[4][5]
Caption: Workflow for the linear synthesis of the target diazepanone.
Experimental Protocol
Step 1: Synthesis of tert-butyl ((S)-1-((4-methoxybenzyl)amino)-1-oxopropan-2-yl)carbamate
To a solution of (S)-N-Boc-alanine (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
Stir the mixture at 0 °C for 20 minutes.
Add 4-methoxybenzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
Allow the reaction to warm to room temperature and stir for 16 hours.
Upon completion (monitored by TLC), dilute the reaction with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography (Hexane:Ethyl Acetate gradient) to yield the product.
Step 2: Synthesis of the Linear Amino-Ketone Precursor
To a solution of the alaninamide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
Stir the suspension at 0 °C for 30 minutes.
Add methyl vinyl ketone (2.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Carefully quench the reaction by adding saturated NH₄Cl solution.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Step 3: Deprotection and Intramolecular Reductive Amination
Dissolve the precursor from Step 2 (1.0 eq) in a mixture of DCM and water (18:1, 0.1 M).
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.3 eq) portion-wise.[2]
Allow the reaction to warm to room temperature and stir for 1 hour.
Stir the reaction at room temperature for an additional 12 hours.
Quench with saturated NaHCO₃ solution and extract with DCM.
Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the final product, tert-Butyl (7S)-7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Route 2: Convergent Synthesis via Ugi Multicomponent Reaction (MCR)
This modern approach leverages the power of the Ugi four-component reaction (Ugi-4CR) to rapidly assemble a complex linear precursor in a single step. Subsequent intramolecular cyclization yields the target diazepanone. This strategy is highly convergent and ideal for generating chemical diversity.[6][7]
Strategic Overview & Mechanistic Rationale
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[8] For this synthesis, we select bifunctional reactants that install the necessary handles for the subsequent cyclization. Specifically, N-Boc-L-alaninal provides the chiral center, the N-Boc group, and the C7-methyl group. 2-Azidoethan-1-amine serves as the amine component, introducing a masked primary amine. After the Ugi condensation, the azide is reduced to an amine via a Staudinger reaction or catalytic hydrogenation. This newly formed amine then performs an intramolecular attack on the ester moiety, leading to lactamization and the formation of the seven-membered ring. This Ugi-deprotection-cyclization (UDC) sequence is a powerful tool in modern heterocyclic chemistry.[9]
Workflow Diagram: Ugi Multicomponent Reaction Route
Caption: Workflow for the convergent Ugi MCR-based synthesis.
Experimental Protocol
Step 1: Ugi Four-Component Reaction
To a solution of N-Boc-L-alaninal (1.0 eq) in methanol (MeOH, 0.5 M), add 2-azidoethan-1-amine (1.0 eq), ethyl acetoacetate (1.0 eq), and tert-butyl isocyanide (1.0 eq).
Stir the reaction mixture at room temperature for 48 hours.
Upon completion (monitored by LC-MS), concentrate the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude Ugi product is often used directly in the next step without further purification.
Step 2: Azide Reduction and Intramolecular Cyclization
Dissolve the crude Ugi product from Step 1 (1.0 eq) in a mixture of THF and water (9:1, 0.2 M).
Add triphenylphosphine (PPh₃, 1.2 eq) and heat the mixture to 50 °C.
Stir for 12 hours. The Staudinger reduction of the azide to an amine is followed by spontaneous intramolecular amidation (lactamization).
Monitor the reaction by LC-MS for the formation of the final product.
Once complete, concentrate the solvent under reduced pressure.
Purify the residue by flash chromatography (DCM:MeOH gradient) to isolate the final product, tert-Butyl (7S)-7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
Performance Benchmarking: A Head-to-Head Comparison
The choice between a linear and a convergent strategy depends on various factors including the desired scale, available starting materials, and the need for analog synthesis. Below is a comparative analysis of the two routes.
Parameter
Route 1: Intramolecular Reductive Amination
Route 2: Ugi Multicomponent Reaction
Field-Proven Insights
Overall Strategy
Linear Synthesis
Convergent Synthesis
The linear route is predictable and allows for isolation and characterization at each step, which can simplify troubleshooting. The Ugi route is highly efficient for building complexity quickly.
Step Economy
~3-4 steps from N-Boc-Alanine
~2 steps from N-Boc-Alaninal
The Ugi-based approach offers superior step economy, making it attractive for rapid library synthesis and initial lead generation.
Estimated Overall Yield
25-40%
30-50%
While individual step yields in the linear route may be high, the cumulative yield is often lower. The Ugi reaction's efficiency can lead to higher overall yields despite the complexity of the transformation.
Key Reactions
Amide Coupling, Michael Addition, Reductive Amination
Ugi-4CR, Staudinger Reduction, Lactamization
All key reactions are robust and well-documented. Reductive amination is a workhorse in amine synthesis, while the Ugi reaction is the cornerstone of multicomponent chemistry.
Reagents & Hazards
NaH (flammable), DDQ (toxic oxidant), NaBH(OAc)₃ (moisture sensitive)
Isocyanides (toxic, foul odor), PPh₃
Both routes require careful handling of specific reagents. The use of foul-smelling isocyanides in the Ugi route necessitates a well-ventilated fume hood.
Scalability
Generally straightforward to scale up.
Can be challenging to scale due to the high concentration required for MCRs and potential for side reactions.
The linear synthesis is often preferred for large-scale production due to more predictable kinetics and easier process control.
Diversity Potential
Limited to modifications of starting materials (e.g., different ketones).
Highly modular. Diversity can be introduced at all four input components of the Ugi reaction, making it ideal for creating libraries of derivatives.
For drug discovery programs, the Ugi approach provides unparalleled access to a wide chemical space from a common intermediate.
Stereocontrol
Maintained from chiral (S)-N-Boc-Alanine. Low risk of racemization.
Maintained from chiral (S)-N-Boc-Alaninal. The Ugi reaction itself can sometimes lead to diastereomeric mixtures, but starting with a chiral aldehyde provides good facial bias.
Both routes are designed to be stereospecific. The integrity of the chiral center at C7 is well-preserved under the described conditions.
Conclusion and Expert Recommendation
Both the linear synthesis via Intramolecular Reductive Amination and the convergent Ugi Multicomponent Reaction represent viable and effective pathways to tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate derivatives.
The Linear Route is the recommended choice for process chemists focused on large-scale synthesis of a single target molecule. Its step-wise nature allows for robust process control, optimization, and easier purification of intermediates, which are critical factors for manufacturing.
Conversely, the Ugi MCR Route is highly recommended for medicinal and discovery chemists. Its primary advantages are speed, efficiency, and unparalleled access to chemical diversity . For structure-activity relationship (SAR) studies, the ability to rapidly generate a library of analogs by simply swapping out one of the four Ugi components is a significant strategic advantage that can dramatically accelerate the drug discovery timeline.
Ultimately, the optimal synthetic route is dictated by the specific goals of the research program. By understanding the mechanistic principles and practical considerations of each approach, researchers can make an informed decision to best achieve their synthetic objectives.
References
Vatèle, J.-M. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Available at: [Link][10]
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link][2]
Kumar, A., et al. (2014). A convenient approach for the deprotection and scavenging of the PMB group using POCl₃. RSC Advances. Available at: [Link][3]
Espallergues, J., et al. (2006). New Aspects of Catalytic Intramolecular C−H Amination: Unexpected Formation of a Seven-Membered Ring in Nitrogen-Containing Systems. Organic Letters. Available at: [Link][11]
Iden, H. S., & Lubell, W. D. (2006). 1,4-Diazepinone and Pyrrolodiazepinone Syntheses via Homoallylic Ketones from Cascade Addition of Vinyl Grignard Reagent to α-Aminoacyl-β-amino Esters. Organic Letters, 8(16), 3425–3428. Available at: [Link][1]
Organic Chemistry Portal. (n.d.). PMB Protection. Retrieved from [Link][12]
Bremner, J. B. (2023). Seven-Membered Rings. University of Tasmania Research Repository. Available at: [Link]
Scott, T. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. Available at: [Link][6]
Vatèle, J.-M. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Available at: [Link][10]
Sureshbabu, V. V., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link][13]
Guchhait, S. K., et al. (2013). Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile. Organic & Biomolecular Chemistry. Available at: [Link][14]
Yang, J. W., et al. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses. Available at: [Link][15]
Ali, A., et al. (2024). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC Advances. Available at: [Link][16][17]
Zhang, H., et al. (2022). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α-Halogenoacetamides. ResearchGate. Available at: [Link][18]
Sharma, V., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available at: [Link][9]
Ali, A., et al. (2024). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC Advances. Available at: [Link][16][17]
Rowlands, G. J., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. Available at: [Link][19]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][4]
Domínguez, G. (2021). The Ugi-Three Component Reaction and its Variants. ResearchGate. Available at: [Link][20]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][5]
Dömling, A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link][8]
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link][7][21]
de la Torre, M. C., et al. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. Organic & Biomolecular Chemistry. Available at: [Link][22]
Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link][23]
Bermejo, F. A., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link][24]
González-Zamora, E., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings. Available at: [Link][25]
Myers, A. G., et al. (2005). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society. Available at: [Link][26]
de Souza, M. V. N., et al. (2019). Development of Scalable Conditions for the Ugi Reaction – Application to the Synthesis of (R)-Lacosamide. ResearchGate. Available at: [Link][27]
Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids. Available at: [28]
Stiller, G., et al. (1996). Synthesis and Structural Study of Novel 1,2-Diazepinones and Azabicyclooctane Derivatives. Heterocyclic Communications. Available at: [Link][29]
Katritzky, A. R., et al. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Arkivoc. Available at: [Link][30]
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link][32]
González-López, M., et al. (2012). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. Available at: [Link][33]
Chiacchio, U., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link][34]
Banfi, L., et al. (2013). Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines. Beilstein Journal of Organic Chemistry. Available at: [Link][35]
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link][7][21]
Marcaccini, S., et al. (2004). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. ResearchGate. Available at: [Link][36]
Sortais, J.-B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link][37]
Pharmacokinetic Profile Comparison: 1,4-Diazepane vs. Piperidine Derivatives in Drug Design
As drug discovery programs transition from hit-to-lead optimization, bioisosteric replacement and scaffold hopping become critical strategies for resolving pharmacokinetic (PK) and toxicity liabilities. Among the most co...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs transition from hit-to-lead optimization, bioisosteric replacement and scaffold hopping become critical strategies for resolving pharmacokinetic (PK) and toxicity liabilities. Among the most common structural modifications is the interchange between piperidine (a rigid, 6-membered ring with a single basic nitrogen) and 1,4-diazepane (homopiperazine; a flexible, 7-membered ring with two nitrogen atoms).
This guide provides an in-depth, objective comparison of these two heterocyclic scaffolds, analyzing how their distinct physicochemical properties drive divergent pharmacokinetic profiles, and provides field-proven, self-validating protocols for experimental verification.
Physicochemical & Pharmacokinetic Divergence
The structural expansion from a piperidine to a 1,4-diazepane ring fundamentally alters the molecule's spatial geometry, basicity, and lipophilicity. These physicochemical shifts directly dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Mechanistic Drivers
Lipophilicity & Basicity: Piperidines typically possess a single basic center (pKa ~9.5) and high lipophilicity (LogD). The introduction of a second nitrogen in 1,4-diazepane introduces a second basic center (pKa ~5.5 and ~9.5), significantly lowering LogD and increasing the Topological Polar Surface Area (TPSA).
Metabolic Stability: Piperidines are highly susceptible to CYP450-mediated
α
-oxidation and N-dealkylation. While the increased polarity of 1,4-diazepanes can reduce overall CYP450 binding affinity, the second nitrogen introduces new potential sites for N-dealkylation.
Safety & Off-Target Toxicity: The high lipophilicity and basic amine of piperidines frequently result in high hERG channel liability. The 1,4-diazepane ring often mitigates this cardiotoxicity risk by lowering the overall lipophilicity and altering the spatial orientation of the basic centers.
Quantitative Data Summary
Pharmacokinetic Parameter
Piperidine Derivatives
1,4-Diazepane Derivatives
Mechanistic Causality
Lipophilicity (LogD at pH 7.4)
Higher (Typically 2.5 - 4.5)
Lower (Typically 1.0 - 2.5)
The second basic nitrogen in the diazepane ring increases polarity and solvation.
Basicity (pKa)
~9.5 (Single basic center)
~9.5 and ~5.5 (Two basic centers)
The 7-membered ring accommodates two amines, altering ionization states at physiological pH.
Metabolic Stability (Microsomal)
Variable; highly prone to
α
-oxidation
Variable; prone to N-dealkylation
Increased polarity of diazepanes reduces CYP450 affinity, but introduces new metabolic soft spots.
hERG Liability
Often High
Generally Reduced
Lower LogD and altered spatial geometry of the basic amine reduce binding affinity to the hERG potassium channel.
Conformational Flexibility
Rigid chair conformation
Highly flexible (pseudorotation)
7-membered ring expansion allows the molecule to adopt multiple conformations to fit distinct receptor pockets.
Context-Dependent Case Studies in Lead Optimization
The decision to utilize a piperidine versus a 1,4-diazepane is highly context-dependent, as demonstrated by recent structure-activity relationship (SAR) studies across different therapeutic targets.
Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors (Advantage: 1,4-Diazepane)
In the development of sEH inhibitors for inflammatory diseases, replacing a piperidine core with a hydrophilic 1,4-diazepane (homopiperazine) moiety yielded compound G1. This bioisosteric replacement dramatically improved target engagement, resulting in picomolar potency (IC50 = 0.05 nM). Furthermore, the 1,4-diazepane derivative demonstrated excellent microsomal stability, moderate plasma protein binding, and superior oral bioavailability compared to its piperidine precursors (1[1]).
Case Study 2: Atypical DAT Inhibitors (Advantage: Piperidine)
Conversely, during the optimization of dopamine transporter (DAT) inhibitors, researchers found that bioisosteric replacement of a piperazine moiety with a piperidine ring (compounds 20a–d) significantly improved metabolic stability in rat liver microsomes. In this specific steric environment, the 1,4-diazepane analogs suffered from rapid clearance, proving that piperidine's rigidity and lack of a second N-dealkylation site were optimal for this scaffold (2[2]).
Case Study 3: Sigma Receptor Ligands (Advantage: 1,4-Diazepane)
A "conformational expansion" approach from a piperidine to a 1,4-diazepane ring was utilized to design novel sigma receptor (
σ
R) ligands. The bulky, flexible diazepane spacer improved affinity toward both
σ1
and
σ2
receptors. Crucially, pharmacokinetic profiling confirmed that the 1,4-diazepane derivatives maintained excellent blood-brain barrier (BBB) permeability and exhibited no significant cytotoxicity, validating the safety profile of the 7-membered ring (3[3]).
Scaffold Hopping Logic
Decision matrix for piperidine vs 1,4-diazepane scaffold hopping in lead optimization.
Self-Validating Experimental Protocols for PK Profiling
To objectively compare the PK profiles of synthesized derivatives, the following self-validating in vitro assays must be executed.
Protocol A: In Vitro Liver Microsomal Stability Assay
This assay determines the intrinsic clearance (
CLint
) and half-life (
t1/2
) of the compounds.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound (piperidine or 1,4-diazepane derivative) in 0.1 M potassium phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein concentration).
Causality: A low compound concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the
Km
of most CYP450 enzymes), allowing for accurate intrinsic clearance calculations.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile instantaneously precipitates microsomal proteins and denatures CYP450 enzymes, halting metabolism and preserving the exact kinetic snapshot.
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validating Mechanism (Trustworthiness):
The assay must include a minus-NADPH control. Because NADPH is the obligate cofactor for CYP450 enzymes, any compound degradation observed in the absence of NADPH indicates chemical instability or non-CYP mediated metabolism (e.g., esterase cleavage), rather than true CYP clearance. Additionally, Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate the enzymatic viability of the specific microsomal batch.
Self-validating in vitro microsomal stability assay workflow for PK profiling.
Protocol B: MDCK-MDR1 Permeability Assay
Because 1,4-diazepanes are more polar than piperidines, assessing their ability to cross biological barriers (like the BBB) is critical.
Step-by-Step Methodology:
Cell Culture: Seed MDCK cells transfected with the MDR1 gene (encoding P-glycoprotein) onto permeable polycarbonate transwell inserts. Culture for 4-5 days until a confluent monolayer forms.
Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B permeability, or the basolateral (B) chamber for B-to-A permeability.
Causality: Bidirectional dosing allows for the calculation of the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER > 2 indicates the compound is a substrate for P-gp efflux, which is a common liability for basic amines.
Incubation & Sampling: Incubate at 37°C for 2 hours. Collect samples from both the donor and receiver compartments and analyze via LC-MS/MS.
Self-Validating Mechanism (Trustworthiness):
Lucifer Yellow (a paracellularly restricted fluorescent dye) must be co-incubated in the donor chamber. Because it cannot passively diffuse through intact cells, its presence in the receiver chamber strictly indicates compromised tight junctions. If Lucifer Yellow permeability exceeds
1×10−6
cm/s, the monolayer is deemed compromised, and the PK data for that specific well is automatically discarded.
References
Title: Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile
Source: ACS Chemical Neuroscience
URL: [Link]
Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases
Source: European Journal of Medicinal Chemistry / PMC
URL: [Link]
Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Personal protective equipment for handling tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Comprehensive Safety and Handling Guide: tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate This guide provides essential safety protocols and operational directives for the handling and disposal of tert-Butyl 7-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making within the laboratory.
Hazard Assessment and Risk Profile
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound used in pharmaceutical research and development. While comprehensive toxicological data is not always readily available for novel compounds, analogous structures and available safety data sheets (SDS) indicate potential hazards that necessitate stringent safety precautions. The primary risks associated with this and similar diazepane derivatives include:
Dermal and Ocular Irritation: Direct contact can cause skin irritation, which may be mild but can become more severe with prolonged exposure.[1] Eye contact is likely to cause temporary irritation.[1] For some related compounds, severe eye and skin damage is a risk.[2]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
Ingestion: Swallowing the compound may cause discomfort or be harmful.[1][2]
While one safety data sheet states the product is not hazardous according to OSHA 29CFR 1910.1200, it is crucial to handle all research chemicals with a high degree of caution, as their properties are often not fully investigated.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate.
PPE Category
Item
Specifications and Rationale
Eye and Face Protection
Safety Glasses & Face Shield
ANSI-approved safety glasses with side shields are mandatory.[1] A face shield should be worn over safety glasses when there is a risk of splashes or when handling larger quantities.[3] This dual-layer protection is critical to prevent contact with the eyes, which can result in irritation or damage.[2]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are a common recommendation for laboratory chemicals.[4] However, it is essential to consult the glove supplier's compatibility charts for the specific chemical or solvent being used.[1] Gloves must be inspected before use and a proper removal technique must be employed to avoid skin contact.[3] For high-risk operations, double gloving is recommended.[5]
Body Protection
Laboratory Coat
A full-length laboratory coat, preferably made of a low-permeability fabric, must be worn to prevent skin contact.[1][5] The lab coat should have a solid front and tight-fitting cuffs.[5]
Respiratory Protection
NIOSH-Approved Respirator
In cases where dust or aerosols may be generated, and engineering controls like a fume hood are insufficient, a NIOSH-approved respirator is necessary.[1][3] A particulate respirator (e.g., N95) may be sufficient for nuisance dusts.[3]
Experimental Workflow and Handling Protocols
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Engineering Controls
Designated Area: All work with tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[2]
Pre-Experiment Checklist: Before handling the compound, ensure all necessary PPE is available and in good condition. Verify that an eyewash station and safety shower are accessible.[6]
Gather Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
3.2. Handling Procedure
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle containers carefully to avoid spills.
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques, such as a pipette or cannula.
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Routinely clean work surfaces to remove any residual contamination.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is not just a regulatory requirement but a fundamental aspect of laboratory safety and environmental stewardship.
4.1. Waste Segregation
Solid Waste: Unused or contaminated solid tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate should be collected in a clearly labeled, sealed container.
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated, sealed waste bag or container.[5]
4.2. Disposal Procedure
Licensed Disposal: All waste containing tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate must be disposed of through a licensed waste disposal company.[3] Do not pour chemical waste down the drain.
Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
Follow Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
References
NextSDS. Tert-Butyl 7-Methyl-5-Oxo-1,4-Diazepane-1-Carboxylate - Chemical Substance Information. [Link]
MBL International Corporation. (2016). SAFETY DATA SHEET. [Link]